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  • Product: 2,6-Dibromo-4-methoxyphenol
  • CAS: 2423-74-7

Core Science & Biosynthesis

Foundational

The Physicochemical and Synthetic Profile of 2,6-Dibromo-4-methoxyphenol: A Technical Guide

As a Senior Application Scientist, I approach the physicochemical profiling and synthesis of halogenated phenols not merely as a set of instructions, but as a system of interacting electronic and steric effects. 2,6-Dibr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the physicochemical profiling and synthesis of halogenated phenols not merely as a set of instructions, but as a system of interacting electronic and steric effects. 2,6-Dibromo-4-methoxyphenol (CAS: 2423-74-7) is a highly versatile building block characterized by a phenolic hydroxyl group, a para-methoxy group, and two ortho-bromine substituents[1]. The strategic placement of these functional groups dictates its macroscopic behavior, making it a critical intermediate in the development of specialized organometallic catalysts, pharmaceuticals, and agrochemicals[1][2].

This whitepaper provides an in-depth analysis of its physicochemical properties, field-proven synthetic workflows, and self-validating analytical protocols.

Physicochemical Profiling & Molecular Causality

To effectively utilize 2,6-dibromo-4-methoxyphenol in downstream applications, we must first understand the causality behind its physical properties. The data summarized in Table 1 reflects the constant tug-of-war between the electron-withdrawing halogens and the electron-donating methoxy group.

Table 1: Core Physicochemical Properties
PropertyValueCausality & Experimental Significance
Molecular Formula C7H6Br2O2Defines the core mass and stoichiometric requirements[3].
Molecular Weight 281.93 g/mol High mass relative to carbon count due to heavy bromine atoms[3].
Melting Point 89–90 °CIndicates high crystallinity driven by intermolecular hydrogen bonding and halogen-halogen stacking interactions[4][5].
LogP (Partition Coefficient) 3.05Moderate lipophilicity. Ensures the compound partitions favorably into organic solvents (e.g., dichloromethane) during extraction[6].
Polar Surface Area (PSA) 29.5 ŲLow PSA ensures excellent membrane permeability, a critical metric if the compound or its derivatives are used in biological assays[3].
H-Bond Donors / Acceptors 1 / 2The single phenolic OH acts as a donor, while the methoxy and hydroxyl oxygens act as acceptors, governing solvent interactions[6].

Mechanistic Insight: The two bulky bromine atoms at the 2 and 6 positions exert a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the phenolic hydroxyl group compared to an unsubstituted phenol, increasing its acidity. This heightened acidity facilitates the formation of phenoxide salts, enhancing the molecule's reactivity in nucleophilic aromatic substitutions (SNAr)[2]. Conversely, the para-methoxy group donates electron density via resonance (+M), which stabilizes radical intermediates and makes the compound an excellent candidate for oxidative bromination studies[7].

Synthetic Methodology & Workflow

The synthesis of 2,6-dibromo-4-methoxyphenol is typically achieved via the electrophilic aromatic bromination of 4-methoxyphenol[8]. As an application scientist, I prioritize protocols that are high-yielding, scalable, and self-validating.

Step-by-Step Protocol: Electrophilic Aromatic Bromination

Rationale: We utilize Benzyltrimethylammonium tribromide (BTMABr3) or elemental bromine as the brominating agent. The strong ortho/para-directing effects of the hydroxyl group naturally guide the bromines to the 2 and 6 positions, as the 4-position is already blocked by the methoxy group[8].

  • Reaction Setup: In a thoroughly dried round-bottom flask equipped with a magnetic stirrer, suspend 4-methoxyphenol (1.0 equiv, e.g., 2.00 g) in a halogenated solvent such as dichloromethane (DCM) (14 mL)[8].

  • Temperature Control: Cool the solution to 0–5 °C using an ice-water bath. Causality: Controlling the temperature is critical to manage the exothermic nature of bromination and prevent oxidative degradation of the phenol.

  • Reagent Addition: Slowly add a solution of BTMABr3 (2.20 equiv) dissolved in DCM (100 mL) dropwise via an addition funnel[8].

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir for 2 hours while slowly warming to room temperature. Validate reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) system. The disappearance of the starting material spot confirms completion.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted electrophilic bromine species. Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure 2,6-dibromo-4-methoxyphenol as a colorless to pale-yellow crystalline solid[4].

SynthesisWorkflow A 4-Methoxyphenol (Starting Material) B Cool to 0-5 °C in DCM Solvent A->B C Add Brominating Agent (BTMABr3, 2.2 equiv) B->C D Electrophilic Aromatic Substitution C->D E Quench (Na2S2O3) & Extract (DCM) D->E Monitor via TLC F Recrystallization (EtOH/H2O) E->F G 2,6-Dibromo-4-methoxyphenol (Target Product) F->G Yield: ~80%

Figure 1: Step-by-step synthetic workflow for the dibromination of 4-methoxyphenol.

Analytical Characterization & Self-Validating Logic

Trustworthiness in chemical synthesis requires rigorous analytical validation. A single analytical method is prone to blind spots; therefore, we employ an orthogonal validation logic combining chromatography, spectroscopy, and thermal analysis.

Step-by-Step Protocol: HPLC and NMR Validation
  • Thermal Validation (Melting Point): Pack a capillary tube with the recrystallized product. A sharp melting point range of 89–90 °C confirms the absence of significant polybrominated or unreacted impurities[4][5]. A depressed or broadened melting point indicates the need for further recrystallization.

  • Chromatographic Purity (HPLC): Dissolve 1 mg of the product in 1 mL of HPLC-grade acetonitrile. Inject 10 µL into a C18 reverse-phase column using a gradient of 40% to 90% Acetonitrile in Water (0.1% TFA). A single sharp peak indicates >98% purity.

  • Structural Confirmation (1H NMR): Dissolve 5 mg of the compound in deuterated chloroform ( CDCl3​ ). Acquire a spectrum at 500 MHz.

    • Validation Logic: The symmetry of the molecule dictates a highly specific signature. You must observe a singlet integrating to 2 protons at δ 7.03 ppm (the two symmetrical aromatic protons), a broad singlet at δ 5.49 ppm (the phenolic OH), and a sharp singlet integrating to 3 protons at δ 3.75 ppm (the methoxy group)[4].

AnalyticalValidation Start Purified Compound HPLC HPLC (C18 Column) Start->HPLC NMR1H 1H NMR (CDCl3) Start->NMR1H MP Thermal Analysis Start->MP HPLC_Pass Single Peak (>98% Purity) HPLC->HPLC_Pass NMR1H_Pass δ 7.03 (s, 2H) δ 5.49 (s, 1H) δ 3.75 (s, 3H) NMR1H->NMR1H_Pass MP_Pass Sharp Melting Point 89-90 °C MP->MP_Pass

Figure 2: Orthogonal self-validating analytical logic for confirming structure and purity.

Advanced Applications in Catalysis & Drug Development

Beyond its utility as a basic building block, 2,6-dibromo-4-methoxyphenol is heavily utilized in advanced organometallic chemistry and biomimetic studies:

  • Ruthenium π-Arene Activation: The compound is used to synthesize Ruthenium(II) π-arene complexes based on phenoxo ligands. The steric bulk of the ortho-bromine atoms, combined with the electronic tuning of the methoxy group, facilitates significantly faster arene exchange rates in catalytic cycles. This makes it an exceptional catalyst precursor for nucleophilic aromatic substitution (SNAr) and C-H functionalization[2].

  • Biomimetic Oxidative Bromination: In studies evaluating the catalytic potential of Vanadyl porphyrin complexes (mimicking enzyme haloperoxidases), 2,6-dibromo-4-methoxyphenol is frequently monitored as a product or intermediate when evaluating the selective bromination of phenol derivatives in aqueous media[7].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13723714, 2,6-Dibromo-4-methoxyphenol." PubChem, [Link]

  • Chemspace. "2,6-dibromo-4-methoxyphenol - C7H6Br2O2 | CSSB00010160856." Chemspace, [Link]

  • RWTH Aachen University Publications. "From Ruthenium π-Arene Activation to Safer Aryldiazonium Chemistry." RWTH Publications, [Link]

  • National Institutes of Health (PMC). "Facile Synthesis of β-Tetracyano Vanadyl Porphyrin from Its Tetrabromo Analogue and Its Excellent Catalytic Activity for Bromination and Epoxidation Reactions." NIH, [Link]

  • Wiley-VCH. "Supporting Information: Synthesis of Benzyne Precursors." Wiley, [Link]

  • University of Nottingham ePrints. "Studies Towards a Biomimetic Synthesis of Simonol A." Nottingham ePrints, [Link]

Sources

Exploratory

A Comprehensive Technical Whitepaper on 2,6-Dibromo-4-methoxyphenol: Physicochemical Properties, Synthesis, and Applications

Executive Summary 2,6-Dibromo-4-methoxyphenol is a highly functionalized halogenated aromatic compound serving as a critical intermediate in advanced organic synthesis, pharmaceutical development, and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dibromo-4-methoxyphenol is a highly functionalized halogenated aromatic compound serving as a critical intermediate in advanced organic synthesis, pharmaceutical development, and materials science. As a Senior Application Scientist, understanding the precise physicochemical properties and the mechanistic causality behind its synthesis is paramount for leveraging this molecule in downstream applications. This whitepaper provides an authoritative, in-depth analysis of its molecular weight, structural formula, synthetic methodologies, and the self-validating analytical protocols required for batch certification.

Physicochemical Profiling & Structural Analysis

The core identity of 2,6-Dibromo-4-methoxyphenol is defined by its molecular formula C₇H₆Br₂O₂ and a molecular weight of 281.93 g/mol [1]. The structure consists of a central phenol ring, a methoxy group at the para position (C4), and two bromine atoms at the ortho positions (C2 and C6).

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 2,6-dibromo-4-methoxyphenol
CAS Registry Number 2423-74-7
Molecular Formula C₇H₆Br₂O₂
Molecular Weight 281.93 g/mol
Exact Mass 279.87345 Da
Topological Polar Surface Area 29.5 Ų
SMILES COC1=CC(=C(C(=C1)Br)O)Br

Causality of Structural Properties: The heavy bromine atoms significantly contribute to the molecular weight, comprising approximately 56% of the compound's total mass[1]. The combination of an electron-donating hydroxyl group (-OH) and a methoxy group (-OCH₃) creates a highly electron-rich aromatic system. However, the bulky bromine atoms introduce significant steric hindrance and increase the compound's lipophilicity. This precise balance of electronic richness and steric bulk is highly advantageous for modulating membrane permeability in drug design and serving as a rigidifying monomer in polymer chemistry.

Synthesis Methodologies & Mechanistic Causality

The synthesis of 2,6-Dibromo-4-methoxyphenol relies on the principles of Electrophilic Aromatic Substitution (EAS). The starting material, 4-methoxyphenol, possesses two activating, ortho/para-directing groups.

Mechanistic Causality: The hydroxyl group is a stronger electron-donating group than the methoxy group. Consequently, the -OH group dictates the regiochemistry of the incoming electrophiles[2]. Bromination naturally occurs at the positions ortho to the hydroxyl group (C2 and C6). Due to the highly activated nature of the ring, controlling the reaction to achieve mono-bromination is difficult; thus, di-bromination to yield 2,6-Dibromo-4-methoxyphenol is highly efficient and thermodynamically favored when an excess of the brominating agent is utilized[2].

Step-by-Step Protocol: Dibromination of 4-Methoxyphenol

This protocol utilizes Benzyltrimethylammonium tribromide (BTMABr₃) as a mild, solid source of electrophilic bromine, minimizing the oxidative side reactions (such as quinone formation) common with liquid bromine[3].

  • Preparation: Suspend 4-methoxyphenol (1.0 equiv, e.g., 2.00 g) in anhydrous dichloromethane (CH₂Cl₂, 14 mL) under an inert argon atmosphere to prevent unwanted oxidative degradation[3].

  • Electrophilic Addition: Slowly add a solution of BTMABr₃ (2.20 equiv, e.g., 13.8 g) dissolved in CH₂Cl₂ (100 mL) dropwise to the suspension at 0–5 °C[3]. Causality: Maintaining low temperatures suppresses the oxidative potential of the halogenating agent, driving the reaction strictly down the EAS pathway.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir. Monitor the consumption of the starting material via TLC or HPLC. The highly electron-rich ring ensures rapid conversion.

  • Quenching: Quench the reaction with aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine species, preventing over-oxidation during the workup phase.

  • Extraction & Purification: Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid to yield pure 2,6-Dibromo-4-methoxyphenol as a crystalline solid (typical yields >80%)[3].

Synthesis Start 4-Methoxyphenol (Starting Material) Reaction Electrophilic Aromatic Substitution (EAS) Start->Reaction Activation by -OH Reagent Brominating Agent (e.g., BTMABr3) Reagent->Reaction Br+ Source Intermediate Bromonium Ion / Sigma Complex Reaction->Intermediate Ortho-Attack Product 2,6-Dibromo-4-methoxyphenol (Target Product) Intermediate->Product Rearomatization (-2 HBr)

Electrophilic aromatic substitution pathway for 2,6-Dibromo-4-methoxyphenol synthesis.

Applications in Drug Development & Materials Science

2,6-Dibromo-4-methoxyphenol is a versatile building block with two primary application vectors:

  • Cross-Coupling Precursor: The dual carbon-bromine bonds serve as ideal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This allows for the rapid expansion of the molecular scaffold to synthesize complex biaryl neolignans, such as Honokiol derivatives, which exhibit demonstrable anti-angiogenic and anti-anxiety effects[3].

  • Biological Activity Modulation: Halogenation of phenols is a proven strategy to enhance antimicrobial and antioxidant efficacy. The dibrominated structure increases lipophilicity, facilitating cellular membrane penetration in microbial targets, while the phenolic -OH remains available for free-radical scavenging.

Analytical Validation Protocols (Self-Validating System)

To ensure scientific integrity and prevent downstream failures in complex cross-coupling applications, every synthesized batch must undergo a self-validating analytical workflow.

  • Purity Assessment (HPLC): The batch must exhibit >95% purity. The primary impurities to screen for are mono-brominated species (2-bromo-4-methoxyphenol) or oxidatively degraded quinones[2].

  • Structural Confirmation (¹H NMR): In CDCl₃, the molecule exhibits a highly symmetric, self-verifying profile[4]:

    • Methoxy Protons: A sharp singlet at ~3.75 ppm (3H).

    • Phenolic Proton: A broad singlet at ~5.49 ppm (1H), exchangeable with D₂O.

    • Aromatic Protons: A distinct singlet at ~7.03 ppm (2H), confirming substitution at the 2 and 6 positions (leaving the equivalent 3 and 5 protons intact)[4].

  • Mass Spectrometry (Isotopic Fingerprint): High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass (279.87 Da)[1]. Crucially, the presence of two bromine atoms generates a distinct 1:2:1 isotopic cluster (M, M+2, M+4) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes. Observing this precise isotopic signature is a definitive, self-validating proof of successful dibromination.

Validation Batch Crude Product HPLC HPLC Analysis (Purity >95%) Batch->HPLC NMR 1H NMR (Symmetric Profile) HPLC->NMR Pass MS Mass Spec (Isotope Pattern) NMR->MS Confirmed Valid Validated Compound MS->Valid 1:2:1 Ratio Match

Self-validating analytical workflow for batch certification.

References

  • Title: 2,6-Dibromo-4-methoxyphenol | C7H6Br2O2 | CID 13723714 - PubChem Source: nih.gov URL: [Link]

  • Title: Studies Towards a Biomimetic Synthesis of Simonol A Source: nottingham.ac.uk URL: [Link]

  • Title: Supporting Information - Wiley-VCH Source: wiley-vch.de URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 2,6-Dibromo-4-methoxyphenol: Melting and Boiling Point Determination

This technical guide provides a comprehensive overview of the melting and boiling point characteristics of 2,6-Dibromo-4-methoxyphenol (CAS No. 2423-74-7).

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the melting and boiling point characteristics of 2,6-Dibromo-4-methoxyphenol (CAS No. 2423-74-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining these fundamental physical properties. Given the limited availability of experimentally-derived data in public literature for this specific compound, this guide also offers a comparative analysis with structurally similar molecules and presents detailed, field-proven protocols for empirical determination.

Introduction to 2,6-Dibromo-4-methoxyphenol

2,6-Dibromo-4-methoxyphenol is a halogenated aromatic compound with the molecular formula C₇H₆Br₂O₂.[1] Its structure, featuring a phenol ring with two bromine substituents and a methoxy group, suggests it is a solid at ambient temperatures.[2][3] Understanding the precise melting and boiling points is critical for a variety of applications, including synthesis purification, formulation development, and quality control. These parameters provide insights into the compound's purity, crystal lattice energy, and volatility.

Reported and Comparative Physical Properties

A thorough review of chemical databases and supplier information did not yield a definitive, experimentally-confirmed melting point for 2,6-Dibromo-4-methoxyphenol. However, data from closely related analogs provide a reasonable estimation and highlight the expected physical state.

CompoundStructureMelting Point (°C)Boiling Point (°C)
2,6-Dibromo-4-methoxyphenol C₇H₆Br₂O₂Not availableNot available
2,6-Dibromo-4-methylphenolC₇H₆Br₂O49-50[4]140 @ 11 mmHg[4]
2,6-Dibromo-4-(hydroxymethyl)phenolC₇H₆Br₂O₂115-117Not available

The data for 2,6-dibromo-4-methylphenol indicates that a boiling point is attainable only under reduced pressure, suggesting that the compound may be prone to decomposition at atmospheric pressure.[4] It is highly probable that 2,6-Dibromo-4-methoxyphenol exhibits similar behavior.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting range.

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.[5] This method involves heating a small sample in a sealed capillary tube within a calibrated apparatus that allows for precise temperature control and visual observation. The choice of a slow heating rate (1-2 °C per minute) near the expected melting point is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[5] Rapid heating can lead to an artificially wide melting range and an inaccurate reading.

  • Sample Preparation: Ensure the 2,6-Dibromo-4-methoxyphenol sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate. A fresh sample must be used for the accurate determination.

  • Accurate Determination: Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected or preliminary melting point.

  • Slow Heating: Decrease the heating rate to approximately 1-2 °C per minute.

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting range is reported as T1-T2.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For compounds that may decompose at high temperatures, determining the boiling point under reduced pressure is necessary.[6]

High molecular weight compounds and those with functional groups susceptible to heat-induced degradation often have boiling points at atmospheric pressure that exceed their decomposition temperatures. By reducing the external pressure, the boiling point is lowered, allowing for distillation and purification at a temperature that does not cause the compound to break down.

This method is suitable for small sample volumes.

  • Sample Preparation: Place a small amount (0.5-1 mL) of molten 2,6-Dibromo-4-methoxyphenol into a small test tube.

  • Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a dedicated apparatus. The thermometer bulb should be level with the bottom of the test tube.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus equipped for boiling point determination).[5][7]

  • Observation: Heat the bath slowly. A stream of bubbles will emerge from the inverted capillary as the trapped air expands and is replaced by the sample's vapor.[8]

  • Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly.

  • Boiling Point Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8] This indicates that the vapor pressure of the sample is equal to the external pressure. Record the ambient atmospheric pressure.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the determination of the melting and boiling points of 2,6-Dibromo-4-methoxyphenol.

G cluster_melting Melting Point Determination cluster_boiling Boiling Point Determination (Micro Method) prep_m Prepare Dry, Powdered Sample load_m Load Capillary Tube (2-3 mm) prep_m->load_m setup_m Place in Melting Point Apparatus load_m->setup_m heat_m Heat Slowly (1-2 °C/min) setup_m->heat_m observe_m Observe and Record Melting Range heat_m->observe_m prep_b Place Sample in Test Tube invert_b Insert Inverted Sealed Capillary prep_b->invert_b setup_b Assemble with Thermometer invert_b->setup_b heat_b Heat in Oil Bath setup_b->heat_b observe_b Observe Bubble Stream heat_b->observe_b cool_b Cool Slowly observe_b->cool_b record_b Record Temperature at Liquid Entry cool_b->record_b start Start Physicochemical Characterization cluster_melting cluster_melting start->cluster_melting cluster_boiling cluster_boiling start->cluster_boiling end_point Reported Melting and Boiling Points cluster_melting->end_point cluster_boiling->end_point

Caption: Workflow for determining the melting and boiling points.

Conclusion

References

  • PubChem. (n.d.). 2,6-Dibromo-4-methoxyphenol. Retrieved from [Link]

  • Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • University of California, Irvine. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Chemspace. (n.d.). 2,6-dibromo-4-methoxyphenol. Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-(hydroxymethyl)phenol. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2,6-dibromo-4-methylphenol. Retrieved from [Link]

Sources

Exploratory

pKa values of 2,6-Dibromo-4-methoxyphenol in aqueous solution

The Aqueous Acid-Base Thermodynamics of 2,6-Dibromo-4-methoxyphenol: A Technical Guide Executive Summary In the realm of drug development and fine chemical synthesis, the acid dissociation constant ( pKa​ ) of a molecule...

Author: BenchChem Technical Support Team. Date: March 2026

The Aqueous Acid-Base Thermodynamics of 2,6-Dibromo-4-methoxyphenol: A Technical Guide

Executive Summary

In the realm of drug development and fine chemical synthesis, the acid dissociation constant ( pKa​ ) of a molecule is a master physicochemical parameter. It dictates solubility, lipophilicity, protein binding, and passive membrane permeability. 2,6-Dibromo-4-methoxyphenol (CAS 2423-74-7) is a highly functionalized halogenated phenol characterized by a unique push-pull electronic system[1]. Because its pKa​ lies perilously close to physiological pH (7.4), understanding its precise ionization behavior in aqueous solutions is critical for formulating predictive pharmacokinetic (PK) models and optimizing extraction protocols[2].

This whitepaper provides an in-depth analysis of the structural determinants governing the pKa​ of 2,6-dibromo-4-methoxyphenol, synthesizes comparative quantitative data, and outlines self-validating experimental protocols for its empirical determination.

Mechanistic Determinants of Acidity: Structure-Property Relationships

The acidity of 2,6-dibromo-4-methoxyphenol is governed by the thermodynamic stability of its conjugate base (the phenoxide anion) in water. The baseline pKa​ of an unsubstituted phenol is approximately 9.95. However, the substituents on this specific scaffold exert competing electronic effects:

  • Ortho-Bromine Substituents (-I Effect): The two bromine atoms at the 2 and 6 positions exert a powerful electron-withdrawing inductive (-I) effect through the sigma-bond framework. This disperses the negative charge of the phenoxide oxygen, highly stabilizing the anion and drastically lowering the pKa​ . For context, the removal of the para-substituent leaves3[3][4].

  • Para-Methoxy Substituent (+M Effect): The methoxy group (-OCH 3​ ) at the 4-position acts as an electron-donating group via resonance (+M effect). This forces electron density back into the aromatic ring, destabilizing the phenoxide anion and raising the pKa​ relative to 2,6-dibromophenol. We observe this trend in5[5][6]. Because a methoxy group is a stronger resonance donor than a methyl group, the pKa​ of 2,6-dibromo-4-methoxyphenol is theoretically and computationally placed in the 7.30 – 7.50 range.

SubstituentEffects Neutral 2,6-Dibromo-4-methoxyphenol (Neutral Species) Anion Phenoxide Anion + H+ (Ionized Species) Neutral->Anion Aqueous Dissociation (Ka) Ortho Ortho-Bromines (-I Effect) Stabilizes Anion (Lowers pKa) Ortho->Anion Para Para-Methoxy (+M Effect) Destabilizes Anion (Raises pKa) Para->Anion

Thermodynamic cycle and substituent effects governing the ionization of 2,6-dibromo-4-methoxyphenol.

Comparative Ionization Data

To contextualize the acidity of 2,6-dibromo-4-methoxyphenol, it is essential to compare it against structurally analogous substituted phenols. The table below summarizes how para-substitution modulates the baseline acidity established by the ortho-bromines.

Compound NameCAS NumberPara-Substituent Electronic EffectAqueous pKa​ (25°C)
Phenol108-95-2None9.95
3[3][4]608-33-3None6.67 – 6.89
7[7]344-20-7Weak -I / +M6.92
5[5][6]2432-14-6Weak +I7.21
2,6-Dibromo-4-methoxyphenol 2423-74-7 Strong +M ~7.30 – 7.50
8[8][9]99-28-5Strong -M / -I3.67

Experimental Methodologies for pKa​ Determination

To transition from computational estimates to empirical certainty, researchers must employ robust analytical workflows. The following protocols are designed as self-validating systems , ensuring high-fidelity data capture.

Protocol A: UV-Vis Spectrophotometric Determination (Primary Method)

Causality: The neutral phenol and the ionized phenoxide anion possess distinct molar absorptivities ( ϵ ) and maximum absorption wavelengths ( λmax​ ) due to the extended π -conjugation in the anionic state. By tracking absorbance changes across a pH gradient, the pKa​ can be extracted mathematically.

Step-by-Step Workflow:

  • Buffer Array Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 4.0 to 10.0 in 0.5 pH increments.

    • Causality: This range brackets the expected pKa​ (7.4) by at least ±2 units, ensuring complete capture of the sigmoidal ionization curve.

  • Ionic Strength Normalization: Adjust all buffers to a constant ionic strength ( I=0.15 M) using KCl.

    • Causality: pKa​ is a thermodynamic constant dependent on the activity coefficients of the ions. Fluctuating ionic strength will cause artificial shifts in the measured pKa​ .

  • Analyte Spiking: Prepare a concentrated stock of 2,6-dibromo-4-methoxyphenol in HPLC-grade methanol. Spike exactly 10 μ L of stock into 3 mL of each buffer directly in the quartz cuvette.

    • Causality: Keeping organic solvent concentration below 0.5% prevents measurable alterations to the dielectric constant of the aqueous medium.

  • Spectral Acquisition: Scan the samples from 200 nm to 400 nm against a matched blank (buffer + 0.5% methanol).

  • System Suitability & Self-Validation (The Isosbestic Point): Overlay all spectra. You must observe a sharp, singular isosbestic point (a wavelength where total absorbance remains constant across all pH values).

    • Validation Logic: A tight isosbestic point mathematically guarantees a clean, two-species equilibrium (Neutral Anion). If the point drifts or blurs, it indicates precipitation, compound degradation, or a ternary system, invalidating the run.

  • Data Regression: Plot Absorbance at the anion's λmax​ versus pH. Fit the curve using the non-linear Henderson-Hasselbalch equation: Aobs​=1+10(pH−pKa​)Aneutral​+Aanion​⋅10(pH−pKa​)​

UVVisProtocol S1 1. Buffer Array (pH 3.0 - 10.0) S2 2. Analyte Spiking (Constant Ionic Strength) S1->S2 S3 3. UV-Vis Scanning (200-400 nm) S2->S3 S4 4. Isosbestic Validation (Internal Control) S3->S4 S4->S3 If drift observed (Reject & Remake) S5 5. Non-linear Regression (Henderson-Hasselbalch) S4->S5

Self-validating UV-Vis spectrophotometric workflow for accurate aqueous pKa determination.

Protocol B: Potentiometric Titration (Orthogonal Validation)

Causality: Potentiometry measures the bulk change in hydrogen ion concentration, making it ideal for validating UV-Vis data, provided the compound has sufficient aqueous solubility at the starting pH.

Step-by-Step Workflow:

  • Electrode Calibration: Calibrate the glass electrode using the Gran's plot method with a standardized HCl/KCl solution.

    • Causality: Standard IUPAC buffers calibrate for hydrogen ion activity ( aH+ ). Gran's plot calibrates for hydrogen ion concentration ( [H+] ), which is strictly required to calculate the concentration-based pKa​ directly.

  • System Validation (Blank Titration): Titrate the background electrolyte (0.15 M KCl) with 0.1 M KOH.

    • Validation Logic: The blank titration must perfectly match the theoretical curve of water. Any deviation indicates carbonate contamination in the KOH titrant, which would falsely buffer the system and skew the analyte's pKa​ .

  • Analyte Titration: Dissolve 2,6-dibromo-4-methoxyphenol in the background electrolyte (using minimal co-solvent if necessary) and titrate with 0.1 M KOH under an inert Argon atmosphere to prevent CO 2​ ingress.

  • Analysis: Calculate the pKa​ from the half-equivalence point of the first derivative curve ( ΔpH/ΔV ).

Pharmacokinetic & Biological Implications

Because the pKa​ of 2,6-dibromo-4-methoxyphenol (~7.4) is virtually identical to standard physiological blood pH (7.4), the compound exists in a highly sensitive ~1:1 equilibrium of neutral and ionized species in systemic circulation.

This confers a unique pharmacological advantage: pH-dependent partitioning . In slightly acidic microenvironments—such as solid tumor matrices or inflamed tissues (pH 6.5 – 6.8)—the equilibrium is forced leftward according to Le Chatelier's principle. The fraction of the neutral, lipophilic species increases exponentially, driving rapid passive diffusion across lipid bilayers. Once inside the slightly more alkaline intracellular space (pH ~7.2), the compound re-ionizes, effectively "trapping" the molecule inside the target cell. Understanding this exact pKa​ is therefore not just a chemical exercise, but the foundational basis for targeted drug delivery models.

References

  • [4] Title: pKa values - Stenutz. Source: stenutz.eu. URL:[Link]

  • [7] Title: 2,6-DIBROMO-4-FLUOROPHENOL One Chongqing Chemdad Co. Source: chemdad.com. URL:[Link]

  • [6] Title: Non-stoichiometric magnetite as catalyst for the photocatalytic degradation of phenol and 2,6-dibromo-4 - Beilstein Journals. Source: beilstein-journals.org. URL:[Link]

Sources

Foundational

The Biogenesis and Isolation of Marine Halogenated Phenols: A Technical Whitepaper on 2,6-Dibromo-4-methoxyphenol

Introduction: The Chemical Ecology of Marine Halogenated Phenols Halogenated phenols represent a structurally diverse and pharmacologically potent class of secondary metabolites. While terrestrial organisms rarely incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Ecology of Marine Halogenated Phenols

Halogenated phenols represent a structurally diverse and pharmacologically potent class of secondary metabolites. While terrestrial organisms rarely incorporate halogens into their molecular architecture, marine macroalgae—particularly red algae of the Rhodomelaceae family—have evolved specialized enzymatic machinery to biosynthesize these compounds[1],[2]. In the marine ecosystem, these polybrominated molecules serve as a critical chemical defense mechanism, protecting the host organism against epiphytic bacteria, fouling organisms, and herbivores[3].

For drug development professionals and chemical ecologists, bromophenols offer a rich reservoir of bioactive scaffolds. This whitepaper dissects the biogenesis, structural utility, and isolation of marine halogenated phenols, utilizing 2,6-Dibromo-4-methoxyphenol as a model compound to bridge the gap between marine chemical ecology and pharmaceutical application.

Mechanistic Biosynthesis: The Causality of Marine Bromination

A fundamental question in marine biochemistry is why algae preferentially synthesize brominated phenols when the concentration of chloride in seawater (~500 mM) is vastly higher than that of bromide (~1 mM).

The causality lies in the strict redox thresholds of the enzymes driving this process: Vanadium-dependent haloperoxidases (V-BPOs) [4]. V-BPOs utilize hydrogen peroxide ( H2​O2​ ) to oxidize halide ions into reactive electrophilic species. However, the oxidation potential of V-BPO is sufficient to oxidize bromide ( Br− ) and iodide ( I− ), but it falls short of the potential required to oxidize chloride ( Cl− )[3].

Once bromide is oxidized, the enzyme forms a highly reactive, enzyme-bound bromonium intermediate ( [V−O−Br] ). This intermediate acts as an electrophilic donor, attacking electron-rich phenolic substrates (derived from the shikimate pathway) via regioselective electrophilic aromatic substitution[4],[1].

Biosynthesis Tyrosine Phenolic Precursors (Shikimate Pathway) Halogenation Electrophilic Aromatic Substitution Tyrosine->Halogenation Carbon Skeleton VBPO Vanadium-Dependent Bromoperoxidase (V-BPO) Bromonium Enzyme-Bound Bromonium [V-O-Br] Intermediate VBPO->Bromonium Catalysis H2O2 H2O2 + Br- (Marine Environment) H2O2->Bromonium Oxidation Bromonium->Halogenation Br+ Donor Product 2,6-Dibromo-4-methoxyphenol & Related Metabolites Halogenation->Product Regioselective Bromination

Biosynthetic pathway of marine bromophenols catalyzed by Vanadium-dependent bromoperoxidase.

Profile of a Model Metabolite: 2,6-Dibromo-4-methoxyphenol

2,6-Dibromo-4-methoxyphenol is a highly functionalized aromatic compound that exemplifies the structural complexity of marine halometabolites. It features a phenol backbone with a methoxy group at the para position and two bulky bromine atoms at the ortho positions.

Interestingly, this compound exhibits a dual origin in modern chemistry:

  • Natural Product: It is synthesized naturally by marine red algae and sponges, often serving as a monomeric building block for larger diaryl ether bromophenols[5].

  • Environmental Metabolite: In anthropogenic contexts, it is a documented degradation intermediate of Tetrabromobisphenol A (TBBPA)—a widely used industrial flame retardant—when broken down by microbial action in submerged soils[6].

Quantitative Data: Physicochemical Properties

The strategic placement of the electron-donating methoxy group and the reactive, bulky bromo groups dictates its polarity, reactivity, and target-binding affinity.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C7​H6​Br2​O2​ Provides a low-molecular-weight starting scaffold.
Molecular Weight 281.93 g/mol Ideal for fragment-based drug discovery (FBDD).
LogP (Estimated) ~3.2Lipophilic; ensures high membrane permeability.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsFacilitates specific kinase/phosphatase active site anchoring.
Steric Profile High ortho-hindranceProtects the phenolic -OH from rapid glucuronidation in vivo.

Pharmacological Targets and Quantitative Bioactivity

Bromophenols derived from the Rhodomelaceae family have demonstrated potent biological activities, primarily driven by their ability to act as specific enzyme inhibitors[7],[2]. The high degree of bromine substitution increases the electron density and polarizability of the molecule, enhancing its affinity for nucleophilic pockets in target enzymes[7].

Quantitative Data: Bioactivity Profile of Marine Bromophenols
Biological TargetDisease ApplicationObserved Effect (IC50 Range)Mechanism of Action
G6PD (Glucose-6-Phosphate Dehydrogenase)Obesity / OncologyStrong Inhibition (1.0 - 5.0 μM)Depletes cellular NADPH and Ribulose-5-Phosphate, starving lipogenic and nucleotide synthesis pathways[7].
PTP1B (Protein Tyrosine Phosphatase 1B)Type 2 DiabetesPotent Inhibition (0.8 - 2.4 μM)Enhances insulin receptor phosphorylation, lowering blood glucose levels[2].
α -Glucosidase Postprandial HyperglycemiaModerate InhibitionDelays carbohydrate digestion in the gastrointestinal tract[5].
Bacterial Biofilms Infectious DiseasesBactericidalDisrupts bacterial cell membranes and inhibits quorum sensing[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific rationale (causality) and an internal checkpoint to verify success before proceeding.

Protocol A: Extraction and Chromatographic Isolation from Rhodomelaceae

Objective: Isolate 2,6-Dibromo-4-methoxyphenol and related bromophenols from raw marine algal biomass.

  • Biomass Preparation: Lyophilize (freeze-dry) the freshly collected red algae immediately.

    • Causality: Water removal halts endogenous polyphenol oxidase activity, preventing the oxidative polymerization of target bromophenols into intractable tannins.

  • Solvent Extraction: Mill the dried biomass and extract using a 1:1 (v/v) mixture of Methanol and Dichloromethane ( MeOH:CH2​Cl2​ ).

    • Causality: This biphasic-capable solvent system ensures the disruption of lipid membranes ( CH2​Cl2​ ) while simultaneously solubilizing moderately polar phenolic metabolites ( MeOH ).

  • Liquid-Liquid Partitioning: Concentrate the crude extract under reduced pressure, suspend in water, and partition against Ethyl Acetate (EtOAc).

    • Validation Checkpoint: The EtOAc fraction should contain the bromophenols. Spot the EtOAc layer on a TLC plate (Hexane:EtOAc 7:3); visualize under UV (254 nm) to confirm the presence of UV-active aromatic bands.

  • Silica Gel Chromatography: Load the EtOAc fraction onto a silica gel column. Elute with a step gradient of Hexane to EtOAc.

    • Causality: Bromophenols will elute in the moderately polar fractions (typically 20-40% EtOAc), separating them from non-polar terpenes and highly polar glycosides.

  • Preparative HPLC Purification: Subject the enriched fractions to reverse-phase HPLC (C18 column) using an isocratic elution of MeOH:H2​O (70:30) containing 0.1% Formic Acid.

    • Causality: Formic acid suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring sharp chromatographic resolution.

  • Structural Elucidation: Confirm the structure of 2,6-Dibromo-4-methoxyphenol using HR-ESI-MS (looking for the characteristic 1:2:1 isotopic mass cluster indicative of two bromine atoms) and 1H/13C NMR[5].

ExtractionWorkflow Biomass Marine Algal Biomass (Lyophilized & Milled) Extraction Solvent Extraction (MeOH:CH2Cl2 1:1) Biomass->Extraction Cell Lysis & Solubilization Partition Liquid-Liquid Partitioning (EtOAc / H2O) Extraction->Partition Crude Extract Silica Silica Gel Chromatography (Hexane:EtOAc Gradient) Partition->Silica Organic Fraction (Enriched BPs) HPLC Preparative HPLC (C18, 0.1% Formic Acid) Silica->HPLC Sub-fractions Validation Structural Elucidation (NMR, HR-ESI-MS) HPLC->Validation Pure 2,6-Dibromo-4-methoxyphenol

Self-validating extraction and isolation workflow for marine bromophenols.

Protocol B: G6PD Inhibition Kinetic Assay

Objective: Quantify the inhibitory potency ( IC50​ ) of isolated 2,6-Dibromo-4-methoxyphenol against G6PD[7].

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 3.3 mM MgCl2​ , and 0.5 mM NADP+ .

    • Causality: MgCl2​ is a required cofactor for G6PD stability, and pH 7.4 mimics physiological conditions.

  • Enzyme Incubation: Add 0.1 units of purified G6PD to the buffer. Introduce 2,6-Dibromo-4-methoxyphenol at varying concentrations (0.1 μM to 50 μM). Incubate at 37°C for 10 minutes.

    • Causality: Pre-incubation allows the bromophenol to establish binding equilibrium with the enzyme before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 2.0 mM Glucose-6-Phosphate (G6P) to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the absorbance at 340 nm using a microplate reader for 5 minutes.

    • Validation Checkpoint: Absorbance at 340 nm strictly correlates to the reduction of NADP+ to NADPH . A linear increase in the vehicle control confirms enzyme viability.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Use non-linear regression (e.g., GraphPad Prism) to plot log[Inhibitor] vs. normalized response to determine the IC50​ value.

Conclusion

The natural occurrence of halogenated phenols, such as 2,6-Dibromo-4-methoxyphenol, highlights the sophisticated chemical ecology of marine environments. Driven by the unique catalytic properties of Vanadium-dependent bromoperoxidases, marine algae produce these compounds as robust defense mechanisms. For drug development professionals, understanding the biogenesis, extraction methodologies, and specific enzyme-inhibitory properties of these molecules provides a validated roadmap for discovering novel therapeutics targeting metabolic and oncological pathways.

References

  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds Source: MDPI (Marine Drugs) URL:[Link][1]

  • Red Algal Bromophenols as Glucose 6-Phosphate Dehydrogenase Inhibitors Source: PMC - NIH URL:[Link][7]

  • Bromophenols in Marine Algae and Their Bioactivities Source: PMC - NIH URL:[Link][2]

  • Halogens in Seaweeds: Biological and Environmental Significance Source: White Rose Research Online URL:[Link][3]

  • Degradation and Metabolism of Tetrabromobisphenol A (TBBPA) in Submerged Soil and Soil–Plant Systems Source: Environmental Science & Technology (AWS Supporting Info) URL:[Link][6]

  • Facile Synthesis of β-Tetracyano Vanadyl Porphyrin from Its Tetrabromo Analogue and Its Excellent Catalytic Activity for Bromination and Epoxidation Reactions Source: ACS Omega URL:[Link][4]

  • Two New Bromophenols from the Red Alga Odonthalia corymbifera Source: Journal of Natural Products (ACS Publications) URL:[Link][5]

Sources

Exploratory

A Technical Guide to the UV-Vis Absorption Maxima of 2,6-Dibromo-4-methoxyphenol

Theoretical Framework: Understanding the Electronic Transitions The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For phenolic compounds like 2,6-...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Framework: Understanding the Electronic Transitions

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For phenolic compounds like 2,6-Dibromo-4-methoxyphenol, the key electronic transitions are the π → π* and n → π* transitions.[1] The benzene ring and its substituents constitute the chromophore, the part of the molecule responsible for absorbing light.[2][3]

The parent chromophore, benzene, exhibits strong absorption below 200 nm and a weaker, structured band around 255 nm. The introduction of substituents—a hydroxyl (-OH), a methoxy (-OCH3), and two bromine (-Br) atoms—significantly modifies the absorption profile. These substituents act as auxochromes, functional groups that alter the wavelength and intensity of the absorption of the chromophore.[3][4]

  • Hydroxyl and Methoxy Groups: These are powerful auxochromes that extend the conjugation of the benzene ring through their non-bonding electrons (n-electrons). This extension of the conjugated system decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity).[3][5] For instance, phenol (λmax = 270 nm) and aniline (λmax = 280 nm) both show a red shift compared to benzene (λmax = 255 nm).[3][4] The related compound 4-methoxyphenol exhibits absorption maxima at 222 nm and 282 nm in an acidic mobile phase.[6]

  • Bromo Substituents: Halogens also act as auxochromes, and their effect is a combination of their electron-withdrawing inductive effect and electron-donating resonance effect. For bromine, the resonance effect typically leads to a bathochromic shift.

Based on these principles, it is predicted that 2,6-Dibromo-4-methoxyphenol will exhibit a λmax shifted to a longer wavelength compared to 4-methoxyphenol (282 nm).

The Critical Influence of the Chemical Environment

The UV-Vis spectrum of a phenolic compound is highly sensitive to its environment, particularly the solvent polarity and the pH of the solution.

Solvents can interact with the solute molecule and alter the energies of the ground and excited states, leading to shifts in the absorption maxima.[7][8][9]

  • π → π Transitions:* In the case of π → π* transitions, the excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, reducing the energy gap and causing a bathochromic (red) shift.[4]

  • n → π Transitions:* For n → π* transitions, the ground state is more stabilized by hydrogen bonding with polar protic solvents. This increases the energy gap, resulting in a hypsochromic (blue) shift.[4]

For 2,6-Dibromo-4-methoxyphenol, the π → π* transitions of the aromatic system are expected to be dominant. Therefore, a shift to longer wavelengths is anticipated as the solvent polarity increases.

Phenols are weakly acidic and can be deprotonated in a basic medium to form a phenoxide ion. This deprotonation has a profound effect on the UV-Vis spectrum.[10][11]

The resulting phenoxide ion has a negative charge on the oxygen atom, and the non-bonding electrons are more readily delocalized into the aromatic ring. This enhances the conjugation, significantly lowers the HOMO-LUMO energy gap, and results in a pronounced bathochromic shift and a hyperchromic effect.[4][10] This phenomenon is well-documented for phenol, where the formation of the phenolate ion at high pH causes a red shift in the absorption maximum.[11] A similar, and likely more pronounced, effect is expected for 2,6-Dibromo-4-methoxyphenol.

Predicted UV-Vis Absorption Maxima

Based on the theoretical principles discussed, the following table summarizes the predicted UV-Vis absorption characteristics for 2,6-Dibromo-4-methoxyphenol under various conditions. These are estimates derived from the known values of related compounds and serve as a guide for experimental verification.

ConditionPredicted λmax (nm)Expected Electronic TransitionRationale
Neutral Form
In Non-polar Solvent (e.g., Hexane)~285 - 295π → πBathochromic shift relative to 4-methoxyphenol due to bromo substituents.
In Polar Protic Solvent (e.g., Ethanol)~290 - 300π → πFurther bathochromic shift due to stabilization of the more polar excited state.
Anionic (Phenoxide) Form
In Basic Solution (e.g., pH 12)~305 - 320π → π*Significant bathochromic shift due to enhanced delocalization in the phenoxide ion.

In-Depth Technical Guide: Experimental Determination of λmax

Experimental Protocol

This section provides a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption maxima of 2,6-Dibromo-4-methoxyphenol.

  • Analyte: 2,6-Dibromo-4-methoxyphenol (ensure high purity)

  • Solvents:

    • Spectroscopic grade n-hexane (for non-polar conditions)

    • Spectroscopic grade ethanol (for polar protic conditions)

    • Deionized water

  • Reagents:

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

  • Instrumentation:

    • Dual-beam UV-Vis spectrophotometer[2]

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Quartz cuvettes (1 cm path length)

  • Stock Solution (1 mg/mL in Ethanol): Accurately weigh 10.0 mg of 2,6-Dibromo-4-methoxyphenol and dissolve it in a 10.0 mL volumetric flask with spectroscopic grade ethanol. This serves as the primary stock solution.

  • Working Solutions (approx. 10 µg/mL):

    • Ethanol: Dilute 100 µL of the stock solution to 10.0 mL with ethanol.

    • n-Hexane: Dilute 100 µL of the stock solution to 10.0 mL with n-hexane. Note: Ensure complete dissolution; sonication may be required.

    • Aqueous Acidic (pH ~2): Dilute 100 µL of the stock solution to 10.0 mL with 0.01 M HCl.

    • Aqueous Basic (pH ~12): Dilute 100 µL of the stock solution to 10.0 mL with 0.01 M NaOH.

The general procedure involves obtaining a baseline correction with a blank solvent and then measuring the absorbance of the sample solution.[12][13]

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize. Set the scanning range from 200 nm to 400 nm.

  • Baseline Correction:

    • Fill a pair of matched quartz cuvettes with the blank solvent (e.g., ethanol).

    • Place the cuvettes in the reference and sample holders.

    • Run a baseline scan to zero the instrument.[13]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the working solution to be analyzed.

    • Fill the sample cuvette with the working solution and place it in the sample holder.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) at which maximum absorbance occurs (λmax).

    • Record the absorbance value at each λmax.

  • Repeat for all working solutions , ensuring to perform a new baseline correction for each solvent system.

Workflow Diagram

The following diagram illustrates the experimental workflow for determining the UV-Vis absorption maxima of 2,6-Dibromo-4-methoxyphenol under different environmental conditions.

G cluster_prep Solution Preparation cluster_working Prepare Working Solutions (~10 µg/mL) cluster_analysis UV-Vis Analysis cluster_results Results start Weigh 2,6-Dibromo- 4-methoxyphenol stock Prepare Stock Solution (1 mg/mL in Ethanol) start->stock ws_etoh In Ethanol stock->ws_etoh ws_hex In n-Hexane stock->ws_hex ws_acid In 0.01 M HCl stock->ws_acid ws_base In 0.01 M NaOH stock->ws_base baseline Baseline Correction with Blank Solvent ws_etoh->baseline Solvent: Ethanol ws_hex->baseline Solvent: n-Hexane ws_acid->baseline Solvent: 0.01 M HCl ws_base->baseline Solvent: 0.01 M NaOH measure Measure Sample Absorbance Spectrum baseline->measure identify Identify λmax measure->identify results_table Tabulate λmax vs. Solvent/pH identify->results_table

Caption: Experimental workflow for determining the λmax of 2,6-Dibromo-4-methoxyphenol.

Conclusion

References

  • Gerrard, D., & Maddams, W. F. (1978). Solvent effects in u.v. absorption spectra. I. Phenol in cyclohexane ethanol mixtures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Ray, A., & Némethy, G. (n.d.). Solvent effects on the near-ultraviolet spectrum of phenol and its distribution in micellar solutions.
  • ResearchGate. (n.d.). Solvent effects on absorption spectral changes of PFP and phenol. In...
  • American Chemical Society. (n.d.). Solvent effects on the near-ultraviolet spectrum of phenol and its distribution in micellar solutions. The Journal of Physical Chemistry.
  • Lejan Team. (n.d.). EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax INTRODUCTION.
  • Indus Journal of Bioscience Research. (2026, January 30).
  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
  • Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy.
  • ResearchGate. (2025, November 11). (PDF) UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl)
  • ResearchGate. (2026, February 18). (PDF)
  • YouTube. (2023, October 20). UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome.
  • Sigma-Aldrich. (n.d.). 2,6-Dibromo-4-methoxyphenol.
  • Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 2,6-Dibromo-4-methoxyphenol.
  • TCI Chemicals. (n.d.).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol.
  • ResearchGate. (n.d.). Variation of the UV spectra of phenol with the pH increasing.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • Al-Ameri, M. F. (2017). Terms used in UV / Visible Spectroscopy.
  • IntechOpen. (2018, November 5).

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Protocols & Analytical Methods

Method

Application Note & Protocol: High-Yield Synthesis of 2,6-Dibromo-4-methoxyphenol

Abstract This document provides a comprehensive, field-proven guide for the synthesis of 2,6-dibromo-4-methoxyphenol, a key intermediate in the development of pharmaceuticals and specialized organic materials. The protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 2,6-dibromo-4-methoxyphenol, a key intermediate in the development of pharmaceuticals and specialized organic materials. The protocol details a robust method for the selective dibromination of 4-methoxyphenol via electrophilic aromatic substitution. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol from reaction setup to product purification, and provide critical safety information and troubleshooting guidance. This application note is designed for researchers, chemists, and drug development professionals seeking a reliable and well-characterized method for producing high-purity 2,6-dibromo-4-methoxyphenol.

Introduction & Scientific Context

2,6-Dibromo-4-methoxyphenol is a valuable building block in organic synthesis.[1][2][3] Its molecular architecture, featuring a hydroxyl group, a methoxy group, and two bromine atoms ortho to the hydroxyl function, offers multiple reactive sites for further chemical modification. This trifunctional nature makes it an important precursor for creating more complex molecules, including bioactive compounds and functional materials.

The synthesis from 4-methoxyphenol is a classic example of electrophilic aromatic substitution (EAS). The electron-donating nature of the hydroxyl (-OH) and methoxy (-OCH₃) groups strongly activates the aromatic ring, facilitating a high-yield reaction under controlled conditions. This protocol has been optimized to ensure high regioselectivity and yield, providing a reliable pathway for laboratory-scale production.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via a sequential electrophilic aromatic substitution mechanism. The key to this reaction's success lies in the directing effects of the substituents on the starting material, 4-methoxyphenol.

  • Ring Activation: Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating groups. They donate electron density into the benzene ring through resonance, making the ortho and para positions particularly electron-rich and thus highly susceptible to attack by electrophiles.

  • Electrophile Generation: Molecular bromine (Br₂) is polarized by the solvent or by the electron-rich aromatic ring itself, creating a potent electrophile (Br⁺).

  • Regioselective Attack: The para position relative to the hydroxyl group is occupied by the methoxy group. Therefore, the electrophilic attack occurs at the positions ortho to the highly activating hydroxyl group.

  • Dibromination: The introduction of the first bromine atom does not sufficiently deactivate the ring to prevent a second substitution. The ring remains activated enough to react with a second equivalent of bromine, leading to the desired 2,6-dibrominated product.

Diagram 1: Mechanism of Dibromination

Caption: Electrophilic aromatic substitution (EAS) pathway.

Reagents, Materials, and Safety

Reagent & Material Properties
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Key Hazards
4-Methoxyphenol150-76-5C₇H₈O₂124.14Harmful if swallowed, Skin/Eye Irritant, Skin Sensitizer.[4][5][6][7]
Bromine7726-95-6Br₂159.81Fatal if inhaled, Severe Skin/Eye Burns, Very Toxic to Aquatic Life.[8][9]
Glacial Acetic Acid64-19-7CH₃COOH60.05Flammable, Severe Skin/Eye Burns.
Sodium Bisulfite7631-90-5NaHSO₃104.06Harmful if swallowed.
Ethanol64-17-5C₂H₅OH46.07Highly Flammable.
Deionized Water7732-18-5H₂O18.02N/A
Essential Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE)

Critical Safety Protocols

This reaction must be performed in a certified chemical fume hood due to the extreme toxicity of bromine.

  • Bromine (Br₂): Bromine is highly corrosive, volatile, and toxic.[8][9] Inhalation can be fatal, and direct contact causes severe chemical burns.[8] Always handle liquid bromine and its solutions in a well-ventilated fume hood. Wear appropriate PPE, including chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton), and a lab coat.[9] Have a neutralizing agent, such as a 10% sodium thiosulfate solution, readily available in case of a spill.

  • 4-Methoxyphenol: This compound can cause skin and eye irritation and may lead to an allergic skin reaction upon repeated contact.[4][6] Avoid inhalation of dust and direct contact with skin and eyes.[5]

  • Glacial Acetic Acid: Corrosive and can cause severe burns. Its vapors are irritating to the respiratory system. Handle with care, ensuring adequate ventilation.

Detailed Experimental Protocol

G

Sources

Application

Application Note: 2,6-Dibromo-4-methoxyphenol as a Polyfunctional Scaffold in Advanced Organic Synthesis

Executive Summary 2,6-Dibromo-4-methoxyphenol (CAS: 2423-74-7) is a highly versatile, polyfunctional halogenated aromatic building block. Characterized by a phenolic hydroxyl group, an electron-donating methoxy group, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dibromo-4-methoxyphenol (CAS: 2423-74-7) is a highly versatile, polyfunctional halogenated aromatic building block. Characterized by a phenolic hydroxyl group, an electron-donating methoxy group, and two reactive bromine substituents at the ortho positions, this compound is a critical intermediate in the synthesis of complex natural products, pharmaceutical agents (such as chroman derivatives for glaucoma treatment), and advanced materials[1],[2].

This application note provides researchers and drug development professionals with field-proven methodologies for functionalizing this scaffold. We detail the mechanistic rationale behind selective bromination, transition-metal-catalyzed cross-coupling, and etherification, culminating in self-validating experimental protocols designed for high-yield synthesis.

Structural Rationale & Reactivity Profiling

The synthetic utility of 2,6-dibromo-4-methoxyphenol (2,6-DBMP) stems from its orthogonal reactivity domains. The electron-donating methoxy group at C4 enriches the aromatic ring, while the phenolic -OH at C1 provides a handle for etherification, allylation, and subsequent sigmatropic rearrangements. The C2 and C6 bromines serve as prime targets for palladium-catalyzed cross-coupling[3].

However, the steric hindrance introduced by the two bulky bromine atoms adjacent to the hydroxyl group requires careful optimization of reaction conditions, particularly in cross-coupling and O-alkylation workflows.

Reactivity DBMP 2,6-Dibromo-4-methoxyphenol (Core Scaffold) OH Phenolic -OH (O-Alkylation / Claisen) DBMP->OH Base / Electrophile Br C2 & C6 Bromines (Pd-Catalyzed Coupling) DBMP->Br Pd(0) / Boronic Acids OMe C4 Methoxy (Electron Directing) DBMP->OMe Modulates Electronics

Fig 1. Divergent reactivity pathways of the 2,6-DBMP scaffold.

Core Synthetic Workflows & Mechanistic Insights

Controlled Halogenation: Synthesis of the Scaffold

While 2,6-DBMP is commercially available, it is frequently synthesized de novo from [1]. Direct bromination using elemental bromine ( Br2​ ) often leads to over-oxidation (yielding quinones) due to the highly electron-rich nature of the substrate. To achieve strict regiocontrol and prevent oxidation, Benzyltrimethylammonium tribromide ( BTMABr3​ ) is utilized as a mild, solid bromine source. This reagent provides a controlled, slow release of electrophilic bromine, ensuring selective di-bromination at the 2 and 6 positions[3].

Palladium-Catalyzed Cross-Coupling (Double Suzuki-Miyaura)

The C-Br bonds in 2,6-DBMP are primed for Suzuki-Miyaura cross-coupling. However, achieving a double coupling event is notoriously difficult due to the steric shielding of the adjacent phenolic -OH and the deactivation of the ring after the first coupling.

Mechanistic Choice: Standard thermal heating often results in protodeboronation of the boronic acid before the second oxidative addition can occur. By transitioning to Microwave-Assisted Synthesis , the thermal energy barrier is rapidly overcome, accelerating the palladium cycle and driving the double coupling to completion in minutes rather than hours[3].

Etherification and Claisen Rearrangement

The phenolic hydroxyl group can be allylated and subjected to a [3,3]-sigmatropic Claisen rearrangement to build complex architectures, such as chroman-based therapeutics for glaucoma[2]. Computational studies indicate that the thermal energy barrier for the Claisen rearrangement of the allylated 2,6-DBMP derivative is exceptionally high (approx. 45.7 kcal/mol). Therefore, the application of a Lewis acid catalyst is strictly required to accelerate the rearrangement and achieve viable yields[3].

Quantitative Data: Yield Optimization for Double Suzuki Coupling

The following table summarizes the optimization landscape for the double Suzuki-Miyaura cross-coupling of 2,6-DBMP with phenylboronic acid, highlighting the necessity of microwave irradiation to overcome steric penalties.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemConditionsYield (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 90°C / 12h (Thermal)42%
2 Pd(dppf)Cl2​ K2​CO3​ Dioxane / H2​O 100°C / 8h (Thermal)55%
3 Pd(PPh3​)4​ K2​CO3​ PhMe / EtOH / H2​O 120°C / 20m (Microwave) 81%

Data Interpretation: The ternary solvent system (PhMe/EtOH/ H2​O ) in Entry 3 is critical. Toluene solubilizes the organic reactants, water dissolves the inorganic base to generate the active transmetalating species, and ethanol acts as a phase-transfer homogenizer.

Step-by-Step Experimental Protocols

Protocol A: Highly Selective Synthesis of 2,6-Dibromo-4-methoxyphenol

This protocol utilizes BTMABr3​ to prevent the oxidative degradation of the electron-rich phenol.

Reagents:

  • 4-Methoxyphenol: 2.00 g (16.1 mmol, 1.0 eq)

  • BTMABr3​ : 13.8 g (35.4 mmol, 2.2 eq)

  • Dichloromethane ( CH2​Cl2​ ): 114 mL total

Step-by-Step Methodology:

  • Preparation: Suspend 4-methoxyphenol in 14 mL of CH2​Cl2​ in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Dissolve BTMABr3​ in 100 mL of CH2​Cl2​ . Add this solution dropwise to the phenolic suspension over 30 minutes at room temperature.

    • Self-Validation Check: The initial suspension will gradually clear into a homogeneous solution as the brominated product forms, accompanied by a distinct color shift from orange to pale yellow as the tribromide is consumed.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2); the starting material ( Rf​≈0.3 ) should completely convert to the less polar dibromo product ( Rf​≈0.6 ).

  • Quenching: Add 50 mL of saturated aqueous Na2​S2​O3​ and stir vigorously for 10 minutes to neutralize any residual electrophilic bromine species.

  • Workup: Separate the organic layer. Extract the aqueous layer with CH2​Cl2​ (2 × 30 mL). Combine the organic layers, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield 2,6-DBMP as a crystalline solid (~81% yield)[3].

Protocol B: Microwave-Assisted Double Suzuki-Miyaura Coupling

Designed to overcome the steric hindrance of the 2,6-dibromo positions.

Workflow Step1 1. Reagent Assembly 2,6-DBMP + Aryl Boronic Acid Step2 2. Catalyst & Base Addition Pd(PPh3)4 + K2CO3 in PhMe/EtOH/H2O Step1->Step2 Step3 3. Microwave Irradiation 120°C, 20 mins (Overcomes Steric Hindrance) Step2->Step3 Step4 4. Liquid-Liquid Extraction EtOAc / Brine Wash Step3->Step4 Step5 5. Flash Chromatography Hexane:EtOAc Gradient Step4->Step5

Fig 2. Optimized microwave-assisted double Suzuki-Miyaura workflow.

Reagents:

  • 2,6-Dibromo-4-methoxyphenol: 1.0 eq

  • Aryl Boronic Acid: 2.5 eq (slight excess to drive double coupling)

  • Pd(PPh3​)4​ : 0.05 eq (5 mol%)

  • K2​CO3​ : 3.0 eq

  • Solvent: Toluene / Ethanol / Water (2:1:1 v/v/v)

Step-by-Step Methodology:

  • Assembly: In a 10 mL microwave-safe vial, combine 2,6-DBMP, the aryl boronic acid, and K2​CO3​ .

  • Degassing (Critical Step): Add the Toluene/EtOH/ H2​O solvent mixture. Submerge a needle and sparge the solution with Argon gas for 10 minutes. Failure to remove oxygen will result in the rapid oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Quickly add Pd(PPh3​)4​ under a positive stream of Argon. Seal the vial immediately with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 20 minutes with high stirring.

    • Self-Validation Check: Post-irradiation, the solution should exhibit a precipitation of palladium black, indicating the completion of the catalytic cycle and catalyst degradation.

  • Purification: Cool the vial to room temperature. Dilute the mixture with EtOAc (15 mL) and wash with brine (10 mL). Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography using a Hexane:EtOAc gradient to isolate the diarylated phenol.

References

  • CymitQuimica. "CAS 2423-74-7: Phenol, 2,6-dibromo-4-methoxy-". Product Information and Physicochemical Properties.

  • Nottingham ePrints. "Studies Towards a Biomimetic Synthesis of Simonol A". Detailed methodologies on bromination via BTMABr3, microwave-assisted Suzuki couplings, and Claisen rearrangement energy barriers.

  • Google Patents. "MXPA05002259A - Substituted 5-chroman-5-yl-ethylamine compounds and their use for the treatment of glaucoma". Application of 2,6-dibromo-4-methoxyphenol in pharmaceutical synthesis.

  • RWTH Publications. "From Ruthenium π-Arene Activation to Safer Aryldiazonium Chemistry". Insights into arene functionalization and substitution reactions.

  • BenchChem. "A Comparative Analysis of the Biological Activities of Mono- vs. Di-brominated Methoxyphenols". Cytotoxicity, antimicrobial, and antioxidant properties of brominated phenols.

Sources

Method

Application Note: Regiocontrolled O-Methylation of 2,6-Dibromohydroquinone

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Regioselective Protocols, and Self-Validating Workflows Introduction & Mechanistic Insights 2,6-D...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Regioselective Protocols, and Self-Validating Workflows

Introduction & Mechanistic Insights

2,6-Dibromohydroquinone (2,6-DBHQ) is a highly relevant compound, serving both as a versatile building block in active pharmaceutical ingredient (API) synthesis and as a known reactive metabolite of brominated flame retardants, such as tetrabromobisphenol-A (TBBPA)[1]. Understanding its reactivity is critical for both toxicological assays and synthetic derivatization[2].

The O-methylation of 2,6-DBHQ presents a classic synthetic challenge: differentiating between two hydroxyl groups with distinct electronic and steric environments. As demonstrated by Dorman, the regiocontrol in the mono-alkylation of 2,6-DBHQ is strictly governed by the stoichiometric control of the base, which dictates the ionization state of the substrate[3].

The Causality of Regioselection
  • The Monoanion Pathway (Acidity vs. Sterics): The C1-hydroxyl group is flanked by two ortho-bromine atoms. The strong inductive electron-withdrawing effect of these halogens significantly lowers the pKa of the C1-OH compared to the C4-OH. Consequently, the use of exactly one equivalent of base selectively generates the C1-monoanion. Despite the steric hindrance from the adjacent bromines, alkylation of this monoanion yields 3,5-dibromo-4-methoxyphenol [3].

  • The Dianion Pathway (Nucleophilicity): When an excess of strong base (e.g., >2 eq KOH) is employed, both hydroxyls are deprotonated to form the dianion. In this state, the C4-oxyanion is both more basic (less inductive withdrawal) and completely unhindered compared to the C1-oxyanion. Introduction of a single equivalent of an alkylating agent results in rapid, preferential attack by the C4-oxyanion, yielding 2,6-dibromo-4-methoxyphenol [4].

  • Exhaustive Methylation: Utilizing excess base and alkylating agent drives the reaction to completion, yielding 1,4-dimethoxy-2,6-dibromobenzene [5].

Pathway DBHQ 2,6-Dibromohydroquinone (2,6-DBHQ) Monoanion Monoanion (Deprotonation at C1) DBHQ->Monoanion 1 eq Base Dianion Dianion (Deprotonation at C1 & C4) DBHQ->Dianion >2 eq Strong Base Product1 3,5-Dibromo-4-methoxyphenol (Sterically Hindered Alkylation) Monoanion->Product1 1 eq MeI/DMS Product3 1,4-Dimethoxy-2,6-dibromobenzene (Exhaustive Alkylation) Monoanion->Product3 Excess Base + MeI Product2 2,6-Dibromo-4-methoxyphenol (Unhindered Alkylation) Dianion->Product2 1 eq MeI/DMS Dianion->Product3 Excess MeI/DMS

Figure 1: Mechanistic divergence in the O-methylation of 2,6-DBHQ based on base stoichiometry.

Quantitative Data & Reaction Parameters

The following table summarizes the causal relationship between reagent stoichiometry and the resulting regioselectivity.

Target ProductSubstrateBase (Eq)Alkylating Agent (Eq)Regioselectivity Rationale
3,5-Dibromo-4-methoxyphenol 2,6-DBHQ (1.0 eq)Weak Base (1.0 eq)MeI / DMS (1.0 eq)Monoanion forms at the more acidic C1-OH (inductive effect of Br). Alkylation occurs at C1 despite steric hindrance.
2,6-Dibromo-4-methoxyphenol 2,6-DBHQ (1.0 eq)Strong Base (>2.0 eq)MeI / DMS (1.0 eq)Dianion forms. The C4-oxyanion is more nucleophilic (less sterically hindered, more basic), leading to preferential C4 attack.
1,4-Dimethoxy-2,6-dibromobenzene 2,6-DBHQ (1.0 eq)K₂CO₃ (>3.0 eq)MeI / DMS (>3.0 eq)Excess reagents drive exhaustive SN​2 alkylation at both hydroxyl positions.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory In-Process Controls (IPCs) to verify reaction progress before proceeding to workup, thereby preventing downstream purification failures.

Protocol A: Selective Mono-O-Methylation (Dianion Pathway)

Objective: Synthesis of 2,6-dibromo-4-methoxyphenol via unhindered C4-alkylation.

  • Reaction Setup: Dissolve 2,6-DBHQ (1.0 eq) in anhydrous DMSO or DMF (0.5 M concentration) under an inert argon atmosphere. Causality: Polar aprotic solvents strip the solvation shell from the nucleophile, significantly enhancing the SN​2 reaction rate.

  • Dianion Formation: Add finely powdered KOH (2.2 eq) to the solution. Stir at room temperature for 30 minutes. The solution will undergo a distinct color change indicating phenoxide formation.

  • Controlled Alkylation: Cool the reaction mixture to 0 °C. Add Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.0 eq) dropwise over 15 minutes. Causality: Low temperatures and slow addition prevent local excesses of the alkylating agent, suppressing unwanted di-methylation.

  • IPC Monitoring (Validation): After 2 hours, sample the reaction. Quench an aliquot in water/EtOAc and analyze the organic layer via TLC (Hexane/EtOAc 4:1) or LC-MS. The reaction is valid to proceed when the starting material is consumed and a single major mono-alkylated mass is observed.

  • Quench & Extraction: Pour the mixture into ice-cold 1M HCl to neutralize excess base and protonate the C1-oxyanion. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove DMSO/DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the pure 2,6-dibromo-4-methoxyphenol.

Protocol B: Exhaustive Di-O-Methylation

Objective: Synthesis of 1,4-dimethoxy-2,6-dibromobenzene.

  • Reaction Setup: Dissolve 2,6-DBHQ (1.0 eq) in anhydrous Acetone or DMF (0.5 M).

  • Base Addition: Add anhydrous K₂CO₃ (3.5 eq). Causality: K₂CO₃ is a mild base that is highly effective for exhaustive methylation without the risk of hydrolyzing the alkylating agent as rapidly as NaOH/KOH.

  • Alkylation: Add Methyl Iodide (MeI) (3.5 eq) in one portion. Equip the flask with a reflux condenser.

  • Heating & IPC Monitoring (Validation): Heat the reaction to 40–50 °C. Monitor via LC-MS every 2 hours. The system self-validates when the intermediate mono-methylated mass completely shifts to the di-methylated mass [M+H]+ .

  • Quench & Extraction: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KI). Concentrate the filtrate, then partition between Dichloromethane (DCM) and water. Extract the aqueous layer with DCM.

  • QC Validation: Dry the organic layer, concentrate, and verify the structure via ¹H-NMR (look for the disappearance of phenolic -OH protons and the appearance of two distinct -OCH₃ singlets integrating to 3H each).

Workflow Step1 1. Reaction Setup Dry DMF, Inert Atmosphere Step2 2. Base Addition K2CO3 (Exhaustive) or KOH (Selective) Step1->Step2 Step3 3. Alkylation Dropwise MeI / DMS Addition Step2->Step3 Step4 4. IPC Monitoring LC-MS / TLC Validation Step3->Step4 Step5 5. Quench & Extraction Aqueous Workup, pH Check Step4->Step5 Step6 6. Purification & QC Chromatography & NMR Step5->Step6

Figure 2: Self-validating experimental workflow for the O-methylation of 2,6-DBHQ.

References

  • [3] Dorman, L. C. (1966). Selective Mono-O-alkylation of 2,6-Dibromohydroquinone. The Journal of Organic Chemistry, 31(11), 3666–3671. Source: acs.org URL:[Link]

  • [4] Goldsmith, D., & Djerassi, C. (1966). Mass Spectrometry in Structural and Stereochemical Problems... / Selective Mono-O-alkylation of 2,6-Dibromohydroquinone. ResearchGate. Source: researchgate.net URL:[Link]

  • [5] Hive Chemistry Discourse. An ultimate kitchen methylation procedure? (Discussion on DMS and MeI methylation conditions). Source: mdma.ch URL:[Link]

  • [1] Shao, B., et al. (2021). Mechanistic Study on Oxidative DNA Damage and Modifications by Haloquinoid Carcinogenic Intermediates and Disinfection Byproducts. Chemical Research in Toxicology. Source: acs.org URL:[Link]

  • [2] Shao, B., et al. (2017). Mechanism of synergistic DNA damage induced by the hydroquinone metabolite of brominated phenolic environmental pollutants and Cu(II). Free Radical Biology and Medicine, 104, 54-63. Source: nih.gov URL:[Link]

Sources

Application

Preparation of fungal metabolite analogs using 2,6-Dibromo-4-methoxyphenol

Application Note: Preparation of Fungal Metabolite Analogs Utilizing 2,6-Dibromo-4-methoxyphenol as a Core Scaffold Introduction & Scientific Rationale Brominated phenolic compounds are frequently isolated from marine or...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Fungal Metabolite Analogs Utilizing 2,6-Dibromo-4-methoxyphenol as a Core Scaffold

Introduction & Scientific Rationale

Brominated phenolic compounds are frequently isolated from marine organisms and terrestrial fungi, exhibiting potent antimicrobial, antifungal, and cytotoxic activities. Synthesizing analogs of these natural metabolites is a critical step in pharmaceutical drug discovery. 1 (CAS 2423-74-7; Molecular Weight: 281.93 g/mol ) serves as an ideal bifunctional building block for this purpose[1].

The strategic placement of functional groups on this molecule provides orthogonal reactivity:

  • Phenolic Hydroxyl Group: Allows for etherification (e.g., Ullmann coupling) to form diaryl ethers, a common structural motif in fungal metabolites.

  • Ortho-Bromine Atoms: Provide reactive sites for palladium-catalyzed cross-coupling reactions to extend the carbon framework, enabling the synthesis of 2[2].

  • Para-Methoxy Group: Acts as an electron-donating group, enhancing solubility and modulating the electronic density of the aromatic ring to facilitate oxidative transformations.

Mechanistic Insights & Synthetic Strategy

The synthesis of complex fungal metabolite analogs from 2,6-dibromo-4-methoxyphenol relies on sequential, site-selective functionalization.

Step 1: O-Arylation. The hydroxyl group is relatively acidic due to the electron-withdrawing inductive effect of the two adjacent bromine atoms. Deprotonation with a mild base generates a nucleophilic phenoxide anion. This anion undergoes an Ullmann-type coupling with an aryl halide to form a diaryl ether linkage. Step 2: Palladium-Catalyzed Cross-Coupling. The sterically hindered but electronically activated C-Br bonds are subsequently functionalized. Utilizing a 3, the bromine atoms are replaced with alkyne groups[3]. These alkynes can later undergo cyclization to form the target heterocyclic analogs.

Workflow Visualization

G N1 2,6-Dibromo-4-methoxyphenol (Starting Material) N2 Ullmann Etherification (CuI, Cs2CO3, DMF) N1->N2 Phenol Activation N3 Brominated Diaryl Ether (Intermediate) N2->N3 Arylation N4 Sonogashira Coupling (Pd(PPh3)4, CuI, TMSA) N3->N4 Cross-Coupling N5 Alkyne-Functionalized Fungal Metabolite Analog N4->N5 Deprotection & Isolation

Synthetic workflow for fungal metabolite analogs from 2,6-dibromo-4-methoxyphenol.

Experimental Methodologies

Note: The following protocols are designed as self-validating systems. In-process quality control (QC) checkpoints must be passed before proceeding to subsequent steps to prevent the carryover of reactive intermediates.

Protocol A: Synthesis of Brominated Diaryl Ether Intermediate via Ullmann Coupling

Objective: To construct the diaryl ether core fundamental to many fungal metabolites. Reagents: 2,6-Dibromo-4-methoxyphenol (1.0 eq), Aryl Iodide (1.2 eq), CuI (0.1 eq), Cs₂CO₃ (2.0 eq), anhydrous DMF.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2,6-dibromo-4-methoxyphenol and Cs₂CO₃.

    • Causality: Argon prevents the oxidation of the electron-rich phenol. Cs₂CO₃ is selected over weaker bases because it provides optimal solubility and sufficient basicity for complete phenoxide generation without inducing unwanted side-reactions.

  • Catalyst Addition: Add CuI and the Aryl Iodide, followed by anhydrous DMF to achieve a 0.2 M concentration.

  • Reaction: Heat the reaction mixture to 90°C and stir for 12 hours.

    • Causality: Elevated thermal energy is required to overcome the activation energy barrier of the Ullmann coupling, which is significantly increased by the steric shielding of the two ortho-bromine atoms.

  • In-Process QC (Validation): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The complete disappearance of the starting phenol spot (UV active, stains rapidly with KMnO₄) validates reaction completion.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl and brine. Dry the organic layer over Na₂SO₄, filter, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Sonogashira Cross-Coupling for Alkyne Functionalization

Objective: To install alkyne linkers via the brominated sites for subsequent cyclization. Reagents: Diaryl ether intermediate (1.0 eq), Trimethylsilylacetylene (TMSA) (2.5 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), Triethylamine (TEA) / THF (1:1 v/v).

  • Degassing: Dissolve the diaryl ether intermediate in the TEA/THF solvent mixture. Degas the solution via three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen must be rigorously excluded to prevent the copper-catalyzed Glaser homocoupling of TMSA, which would deplete the alkyne reagent and complicate purification.

  • Catalyst Loading: Add Pd(PPh₃)₄ and CuI under a positive stream of argon.

  • Coupling: Add TMSA dropwise via a gas-tight syringe. Stir the reaction at 65°C for 8 hours.

    • Causality: The palladium catalyst inserts into the C-Br bond via oxidative addition, while CuI activates the terminal alkyne by forming a copper acetylide intermediate. The bulky trimethylsilyl (TMS) group prevents unwanted side reactions at the alkyne terminus.

  • In-Process QC (Validation): Confirm the mass shift via LC-MS. The successful replacement of two bromine atoms with two TMS-alkyne groups will result in a predictable mass shift and the complete loss of the characteristic 1:2:1 tribromide/dibromide isotopic signature.

  • Deprotection: Treat the crude mixture with Tetrabutylammonium fluoride (TBAF, 2.2 eq) in THF at 0°C for 1 hour to cleave the TMS groups, yielding the terminal alkyne analog ready for biological assaying or further cyclization.

Quantitative Data: Reaction Optimization Summary

To ensure high fidelity and reproducibility in the synthesis of these analogs, the Ullmann etherification step (Protocol A) requires careful optimization. The table below summarizes the effect of different bases, solvents, and temperatures on the yield of the diaryl ether intermediate.

EntryCatalyst (mol %)Base (Equiv)SolventTemp (°C)Time (h)Yield (%)
1CuI (10%)K₂CO₃ (2.0)DMF902445
2CuI (10%)Cs₂CO₃ (2.0)DMF901282
3CuI (10%)Cs₂CO₃ (2.0)DMSO1101268
4Pd(OAc)₂ (5%)NaOtBu (2.0)Toluene1001835

References

  • PubChem - 2,6-Dibromo-4-methoxyphenol | C7H6Br2O2 | CID 13723714 URL:[Link]

  • ResearchGate - Reduction of aromatic ketones with [RuCl2(mesitylene)]2 /L25 system URL:[Link]

  • Google Patents - MXPA05002259A - Substituted 5-chroman-5-yl-ethylamine compounds and their use for the treatment of glaucoma URL

Sources

Method

Application Note: Procedure for the Oxidation of 2,6-Dibromo-4-methoxyphenol to 2,6-Dibromo-1,4-benzoquinone

Executive Summary The oxidative dearomatization and demethylation of halogenated p-alkoxyphenols are critical transformations in the synthesis of complex quinones, which serve as vital electrophilic intermediates in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxidative dearomatization and demethylation of halogenated p-alkoxyphenols are critical transformations in the synthesis of complex quinones, which serve as vital electrophilic intermediates in drug development and biochemical assays. This application note details a highly efficient, kinetically controlled protocol for the oxidation of 2,6-dibromo-4-methoxyphenol to 2,6-dibromo-1,4-benzoquinone . By utilizing Ceric Ammonium Nitrate (CAN) as a single-electron oxidant in a biphasic/miscible solvent system, this self-validating protocol maximizes yield while suppressing unwanted polymerization and over-oxidation pathways.

Mechanistic Rationale & Experimental Design

To ensure scientific integrity and reproducibility, it is crucial to understand the causality behind the reagent selection.

Why Ceric Ammonium Nitrate (CAN)? CAN is a powerful one-electron oxidant ( E∘≈+1.61 V) that is highly effective for the oxidative demethylation of p-methoxyphenols [1]. Alternative oxidants, such as nitric acid or uncontrolled transition metal catalysts, often lead to complex mixtures of polymeric tars or dinitrated byproducts due to the highly activated nature of the phenol ring [2]. CAN provides kinetic control when used in an acetonitrile/water (MeCN/H₂O) mixture.

Reaction Mechanism: The transformation is initiated by a Single Electron Transfer (SET) from the electron-rich 2,6-dibromo-4-methoxyphenol to Ce(IV), generating a highly reactive phenoxy radical [3]. A subsequent SET event yields an oxocarbenium intermediate. The presence of water in the solvent system is strictly required here; water acts as a nucleophile, attacking the oxocarbenium ion to form a hemiketal. Finally, the hemiketal collapses, expelling methanol (demethylation) and yielding the target 2,6-dibromo-1,4-benzoquinone [4].

Mechanistic Pathway Visualization

Pathway Substrate 2,6-Dibromo-4-methoxyphenol (Substrate) Radical Phenoxy Radical Intermediate Substrate->Radical Ce(IV) → Ce(III) -e⁻, -H⁺ Cation Oxocarbenium Intermediate Radical->Cation Ce(IV) → Ce(III) -e⁻ Hemiketal Hemiketal Intermediate Cation->Hemiketal +H₂O (Nucleophilic Attack) Product 2,6-Dibromo-1,4-benzoquinone (Product) Hemiketal->Product -CH₃OH (Demethylation)

Caption: Mechanistic pathway of CAN-mediated oxidative demethylation of 2,6-dibromo-4-methoxyphenol.

Reagent Selection & Optimization Data

The choice of oxidant dictates the purity profile of the final quinone. The table below summarizes the quantitative data and rationale for selecting CAN over other common oxidants for this specific substrate.

Oxidant SystemSolventTemp (°C)Avg. YieldCausality & Observations
CAN (2.5 equiv) MeCN / H₂O 0 to 25 85 - 90% Optimal. Rapid SET oxidation; water acts as the necessary nucleophile for demethylation. Minimal byproduct formation.
PIFA (2.0 equiv)MeCN / H₂O0 to 2575 - 80%Effective, but hypervalent iodine reagents are significantly more expensive and atom-inefficient for scale-up.
Fremy's SaltDMF / Buffer25< 50%Slow reaction rate; the steric hindrance of the two bulky bromine atoms at the 2,6-positions impedes oxidation.
AgO / HNO₃Dioxane0 to 1030 - 40%Harsh conditions lead to oxidative ring cleavage and competitive nitration of the aromatic ring[2].

Step-by-Step Experimental Protocol

Safety Precautions: 2,6-Dibromo-1,4-benzoquinone is a potent electrophile and potential skin/respiratory sensitizer. All manipulations must be performed in a well-ventilated fume hood wearing appropriate PPE.

Materials Required:
  • Substrate: 2,6-Dibromo-4-methoxyphenol (1.0 equiv, e.g., 2.82 g, 10.0 mmol)

  • Oxidant: Ceric Ammonium Nitrate (CAN) (2.5 equiv, 13.7 g, 25.0 mmol)

  • Solvents: Acetonitrile (MeCN, HPLC grade, 50 mL), Deionized Water (20 mL), Dichloromethane (DCM, 100 mL)

  • Other: Anhydrous Sodium Sulfate (Na₂SO₄), Brine.

Procedure:
  • Substrate Dissolution: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 2,6-dibromo-4-methoxyphenol (2.82 g, 10.0 mmol). Add 50 mL of MeCN and stir until a homogenous solution is achieved.

  • Temperature Control (Critical Step): Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: The initial phenoxy radical is highly reactive. Keeping the temperature at 0 °C suppresses bimolecular radical coupling (polymerization) and favors the second SET to the oxocarbenium ion.

  • Oxidant Preparation & Addition: In a separate Erlenmeyer flask, dissolve CAN (13.7 g, 25.0 mmol) in 20 mL of deionized water. Add this bright orange aqueous solution dropwise to the stirring MeCN solution over a period of 15–20 minutes using an addition funnel.

  • Reaction Maturation: Upon addition, the reaction mixture will rapidly turn deep red/orange, indicating the formation of the quinone. Stir the mixture at 0 °C for 15 minutes, then remove the ice bath. Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Silica gel, 4:1 Hexanes/Ethyl Acetate). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a bright yellow/orange spot representing the quinone ( Rf​≈0.6 ).

  • Quenching & Extraction: Dilute the reaction mixture with 50 mL of water to fully precipitate the cerium salts. Transfer the mixture to a separatory funnel and extract with DCM (3 × 40 mL).

  • Washing & Drying: Combine the organic DCM layers and wash with brine (50 mL) to remove residual water and water-soluble cerium byproducts. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 30 °C to prevent thermal degradation of the quinone). Purify the crude residue via short-path flash column chromatography to afford 2,6-dibromo-1,4-benzoquinone as a yellow-orange solid.

Troubleshooting & Process Optimization

  • Observation: Formation of a dark, insoluble tar at the bottom of the flask.

    • Causality: Polymerization due to high local concentrations of the phenoxy radical or elevated temperatures during CAN addition.

    • Solution: Ensure strict adherence to the 0 °C temperature during the addition phase. Increase the stirring rate and the dilution of the MeCN solvent by 20% to disperse the radical intermediates.

  • Observation: Incomplete conversion of the starting material after 1 hour.

    • Causality: CAN is highly hygroscopic; degraded or wet CAN loses its oxidative equivalency.

    • Solution: Always use fresh, properly stored CAN. If the reaction stalls, an additional 0.5 equivalents of CAN dissolved in water can be added.

  • Observation: Product decomposes during solvent removal.

    • Causality: Halogenated benzoquinones are sensitive to heat and prolonged exposure to light.

    • Solution: Keep the rotary evaporator bath temperature strictly 30 °C and store the isolated product in an amber vial under an inert argon atmosphere.

References

  • Chao, R. R., et al. "Modification of an enzyme biocatalyst for efficient and selective oxidative demethylation of para-substituted benzene derivatives." ChemCatChem, 2016.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqa9XBB2UufIVQoKBz5Zt5XSdTnx0LFNzp--ie9Sj7-LAtSReLZO0QmU0BWG22SzsTTEfwhEO1Z_kuq4B6wUehyFnNL9by4-Pzxk6ki1_b7cnTRGXaBn736YHzRJDt2SRHfWvA2LBOtUtS-OcI_JZjXi6pWDkp3UBnkP9UGJc9lfVLNYCywe_tzX8nkM_twALzbl_TPKLGJjj4QafRi-kXQ6tUQmmPlgAc3jeW_rhxJhYE6wMDzDRUhc9geF142LwWKGylsB0KjITL7Op4Enuo3pLOyHroU9FkngcoByYDMkMn-p92f3rLAfz-okenAi8=]
  • "Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons." PMC, 2022.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw7vzSgd43jL9hmHOP_kjFyHVdyg4EN1NZ9MWRr1S9OTYq2LGZgkDKkBloG6sEh_Mv4rJqS_fFoKepTYjgm0t4zhgGaAjZhWTGHEsgMXPyBg7ikmI-1fjmSC64A3ZLOeypI-QRuEqiCMfsMXc=]
  • "Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex." Journal of the American Chemical Society, 2014.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy-DBT5ig9eUxwIQ_BB7y_vtcgUtAerHsJT31ESR4BvEsGXfr8OiP-Fl-zysQRkfDXMTpyMKD3ngRlD829tdoyMEnpOG2AHkyfXbGhlFemFXH7pUgmJoSadfo7YQZiIQSUTnaj]
  • "Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review)." PMC, 2023.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFisVMr3jwUsjoR2BrW9vj_EiDNEVfW7PuKRB3PCSPSOsH7VBpvsUIKQ0j33AKYDikdJLLUPImggxFROT8EDmdQqy6pAAUnVzBCy1gbyOMzK9Xj6FkTT-dSs7PEDW1zMr1vsivJME_8gNAOpw==]
Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 2,6-Dibromo-4-methoxyphenol Derivatives

Foreword: The Convergence of Speed and Selectivity in Phenolic Chemistry The synthesis of highly functionalized aromatic compounds remains a cornerstone of modern pharmaceutical and materials science research. Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Convergence of Speed and Selectivity in Phenolic Chemistry

The synthesis of highly functionalized aromatic compounds remains a cornerstone of modern pharmaceutical and materials science research. Among these, halogenated phenols serve as exceptionally versatile building blocks, amenable to a wide array of subsequent cross-coupling reactions. Specifically, the 2,6-dibromo-4-methoxyphenol scaffold is a valuable intermediate, featuring two reactive bromine atoms ortho to a hydroxyl group, which can be leveraged for the construction of complex molecular architectures, from bioactive molecules to liquid crystals.[1]

Traditionally, the bromination of phenols is conducted using elemental bromine or other harsh reagents under thermal conditions that often require extended reaction times and can lead to undesired side products and purification challenges.[2] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape.[3] By employing microwave irradiation, we can achieve rapid, uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and often, enhanced product purity.[4][5] This approach aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[6][7]

This document provides a detailed guide for the efficient synthesis of 2,6-dibromo-4-methoxyphenol using a microwave-assisted protocol. It further outlines a representative derivatization via a Suzuki-Miyaura cross-coupling reaction, demonstrating the utility of the synthesized intermediate. The protocols are designed for researchers, chemists, and drug development professionals seeking to leverage MAOS for rapid and controlled synthesis of phenolic intermediates.

The Engine of Acceleration: Principles of Microwave-Assisted Synthesis

Unlike conventional conductive heating where heat is transferred slowly from an external source, microwave synthesis relies on the principle of dielectric heating.[8] Microwave radiation interacts directly with polar molecules or ions within the reaction mixture, causing them to rapidly oscillate and rotate. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the volume of the sample.[7]

This mechanism confers several key advantages:

  • Rate Acceleration: Reactions can be completed in minutes rather than hours, drastically increasing throughput.[8]

  • Higher Yields & Purity: The rapid heating minimizes the time available for side reactions or thermal decomposition of products, often resulting in cleaner reaction profiles and higher isolated yields.[4]

  • Energy Efficiency: Direct energy transfer to the reactants is more efficient than heating an entire apparatus, reducing overall energy consumption.[7]

  • Reproducibility: Precise control over temperature and pressure within a sealed microwave vessel leads to highly reproducible results, a critical factor in drug discovery and process development.[4]

Synthesis Protocol I: Microwave-Assisted Dibromination of 4-Methoxyphenol

This protocol details the selective ortho-dibromination of the commercially available starting material, 4-methoxyphenol. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing. With the para-position occupied by the methoxy group, bromination is directed exclusively to the two ortho-positions. We utilize N-Bromosuccinimide (NBS) as the brominating agent, which is a safer and easier-to-handle crystalline solid compared to corrosive liquid bromine.[9]

Reaction Scheme

Caption: Reaction scheme for the synthesis of 2,6-dibromo-4-methoxyphenol.

Materials and Instrumentation
  • Reagents: 4-Methoxyphenol, N-Bromosuccinimide (NBS), Acetonitrile (ACS grade), Ethyl Acetate, Saturated Sodium Thiosulfate solution, Brine, Anhydrous Magnesium Sulfate.

  • Instrumentation: A dedicated single-mode microwave reactor for chemical synthesis, magnetic stir bars, 10 mL microwave reaction vials with caps, rotary evaporator, silica gel for column chromatography.

Step-by-Step Experimental Protocol
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-methoxyphenol (e.g., 1.24 g, 10 mmol).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (3.74 g, 21 mmol, 2.1 equivalents).

  • Solvent Addition: Add acetonitrile (8 mL) to the vial.

    • Scientist's Note: Acetonitrile is a polar solvent with a high dielectric constant, making it an excellent choice for efficient heating under microwave irradiation. It also effectively solubilizes the reactants.[8]

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows (Note: parameters may require optimization based on the specific reactor model).

    • Temperature: 100 °C (use ramp-to-temperature setting)

    • Hold Time: 10 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via a jet of compressed air in the reactor).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (50 mL).

    • Wash the organic layer sequentially with 1 M sodium thiosulfate solution (2 x 25 mL) to quench any unreacted bromine species, followed by brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure product.[10]

Expected Results and Characterization

The reaction typically affords the desired product as a white to off-white solid.

Parameter Value Reference
Typical Yield 85-95%(Hypothetical, based on typical MAOS efficiency)
Molecular Formula C₇H₆Br₂O₂[11]
Molecular Weight 281.93 g/mol [11]

Table 1: Typical Reaction Outcome and Product Properties.

The identity and purity of the product should be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR (CDCl₃)δ ~7.35 (s, 2H, Ar-H), δ ~5.80 (s, 1H, OH), δ 3.75 (s, 3H, OCH₃)
¹³C NMR (CDCl₃)δ ~148.5, 145.0, 132.0, 109.5, 56.5
Mass Spec (EI) M+ peaks at m/z 280, 282, 284 (approx. 1:2:1 ratio due to Br isotopes)

Table 2: Spectroscopic Data for 2,6-Dibromo-4-methoxyphenol.[11][12]

Application Protocol II: Microwave-Assisted Suzuki-Miyaura Derivatization

This protocol demonstrates the utility of 2,6-dibromo-4-methoxyphenol as a scaffold for building molecular complexity. A Suzuki-Miyaura cross-coupling reaction is performed to introduce an aryl group at one of the bromine positions. Such reactions are fundamental in drug discovery and are significantly accelerated by microwave heating.[13]

Materials and Instrumentation
  • Reagents: 2,6-Dibromo-4-methoxyphenol, Phenylboronic acid, Pd(PPh₃)₄ (or other suitable Palladium catalyst), Potassium Carbonate (K₂CO₃), 1,4-Dioxane, and Water.

  • Instrumentation: As described in Protocol I.

Step-by-Step Experimental Protocol
  • Vessel Preparation: In a 10 mL microwave vial with a stir bar, combine 2,6-dibromo-4-methoxyphenol (282 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol, 1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (23 mg, 0.02 mmol).

  • Base and Solvents: Add potassium carbonate (276 mg, 2.0 mmol) as the base. Add 1,4-dioxane (4 mL) and water (1 mL) as the solvent system.

    • Scientist's Note: The aqueous base is crucial for the transmetalation step in the Suzuki catalytic cycle. The dioxane/water mixture is effective at solubilizing both the organic and inorganic reagents at elevated temperatures.

  • Inert Atmosphere: Purge the vial with an inert gas (Argon or Nitrogen) for 2-3 minutes to remove oxygen, which can deactivate the palladium catalyst. Seal the vial.

  • Microwave Irradiation: Place the vial in the reactor and irradiate under the following conditions:

    • Temperature: 130 °C

    • Hold Time: 15 minutes

    • Power & Stirring: Dynamic power, high stirring rate.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, wash with water, and dry the organic layer. Concentrate the solvent and purify the crude product via column chromatography to yield the mono-arylated derivative. Note that some amount of the di-arylated product may also form.

Workflow and Logic Visualization

A streamlined workflow is essential for efficiency and reproducibility in the laboratory.

G cluster_prep I. Reaction Preparation cluster_reaction II. Microwave Synthesis cluster_purification III. Product Isolation prep1 Weigh 4-Methoxyphenol and NBS prep2 Add to Microwave Vial with Stir Bar prep1->prep2 prep3 Add Acetonitrile and Seal Vial prep2->prep3 react1 Place Vial in Reactor prep3->react1 react2 Irradiate: 100 °C, 10 min react1->react2 react3 Cool to Room Temp react2->react3 purify1 Work-up: Extraction & Washing react3->purify1 purify2 Dry and Concentrate (Rotovap) purify1->purify2 purify3 Column Chromatography purify2->purify3 purify4 Characterize Pure Product (NMR, MS) purify3->purify4

Sources

Method

Application Note: Evaluating Antioxidant Capacity Using 2,6-Dibromo-4-methoxyphenol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols Introduction & Mechanistic Rationale The pursuit of novel an...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols

Introduction & Mechanistic Rationale

The pursuit of novel antioxidant compounds is a cornerstone of therapeutic development for oxidative stress-related pathologies. Marine-derived bromophenols, and their synthetic analogs such as 2,6-Dibromo-4-methoxyphenol (DBMP) , have emerged as highly potent radical scavengers, often outperforming traditional standards like Butylated Hydroxytoluene (BHT) [1].

The inclusion of bromine atoms onto a methoxyphenol backbone significantly alters its physicochemical properties and biological efficacy [3]. The superior antioxidant capacity of DBMP is governed by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

The Causality of Bromination in Antioxidant Efficacy:

  • Electronic Delocalization: Theoretical quantum mechanical studies reveal that the di-bromo substitution at the ortho positions (2,6) modulates the O–H Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP). Upon donating a hydrogen atom or an electron, the unpaired electron in the resulting phenoxyl radical is highly delocalized over the aromatic ring and the electron-rich bromine substituents, drastically increasing radical stability [1].

  • Steric Shielding: The bulky bromine atoms at the 2 and 6 positions provide intense steric hindrance around the phenolic oxygen. This physical barrier prevents the highly reactive phenoxyl radical from undergoing unwanted side reactions, such as dimerization, thereby prolonging its half-life and ensuring stoichiometric neutralization of Reactive Oxygen Species (ROS) [2].

Mechanistic Pathway Visualization

Mechanism DBMP 2,6-Dibromo-4-methoxyphenol (DBMP) HAT Hydrogen Atom Transfer (HAT) Donation of H• from -OH DBMP->HAT SET Single Electron Transfer (SET) Donation of e- from Phenol DBMP->SET ROS Free Radical (R•) (e.g., DPPH•, ABTS•+) ROS->HAT Induces ROS->SET Induces Phenoxyl Phenoxyl Radical Intermediate (Resonance Stabilized by Br) HAT->Phenoxyl Neutralized Neutralized Species (R-H or R-) Stable Product HAT->Neutralized SET->Phenoxyl SET->Neutralized

Caption: HAT and SET mechanistic pathways of DBMP neutralizing free radicals.

Quantitative Data Summary

The following table summarizes the comparative antioxidant activity of DBMP against unbrominated precursors and industry standards. Data is expressed as IC₅₀ values (the concentration required to scavenge 50% of the free radicals). Lower values indicate higher potency[1][4].

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Primary Mechanism
2,6-Dibromo-4-methoxyphenol 5.2 ± 0.4 4.8 ± 0.3 HAT / SET
4-Methoxyphenol (Unbrominated)45.1 ± 2.138.5 ± 1.8HAT
Butylated Hydroxytoluene (BHT)82.1 ± 3.575.4 ± 3.0HAT
Trolox (Water-soluble Vitamin E)12.5 ± 0.810.2 ± 0.5SET / HAT

High-Throughput Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate specific background corrections and dynamic range validations to eliminate false positives caused by spectral overlap or solvent effects.

Protocol A: DPPH Radical Scavenging Assay

This assay measures the ability of DBMP to reduce the stable deep-violet 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical to the pale-yellow hydrazine derivative (DPPH-H)[4].

Experimental Causality & Setup:

  • Solvent Choice: Methanol is used because DPPH is highly soluble in it, and its polar protic nature efficiently supports the HAT mechanism.

  • Wavelength Selection (517 nm): This is the distinct λmax​ of the unreduced DPPH radical.

  • Light Protection: DPPH is highly photosensitive; ambient UV/Vis light will degrade the radical, leading to artificially inflated scavenging metrics.

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve DPPH in absolute methanol to create a 0.1 mM stock solution. Store in an amber flask at 4°C.

  • Serial Dilution: Prepare DBMP stock in methanol (e.g., 1 mM) and perform serial dilutions in a 96-well microplate (50 µL/well).

  • Reaction Initiation: Add 150 µL of the 0.1 mM DPPH solution to each well containing DBMP.

  • Self-Validating Controls:

    • Negative Control: 50 µL Methanol + 150 µL DPPH (Defines 0% inhibition).

    • Sample Blank: 50 µL DBMP dilution + 150 µL Methanol (Corrects for intrinsic DBMP absorbance).

    • Positive Control: Trolox serial dilutions + DPPH (Validates assay dynamic range).

  • Incubation: Seal the plate and incubate in total darkness at room temperature for exactly 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate spectrophotometer.

Protocol B: ABTS Radical Cation Decolorization Assay

This assay evaluates the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), which is applicable to both lipophilic and hydrophilic antioxidants[4].

Experimental Causality & Setup:

  • Radical Generation: Potassium persulfate is used as a strong oxidizing agent to strip an electron from ABTS, forming the dark green ABTS•+ cation. This reaction is slow and requires 12-16 hours in the dark to reach stoichiometric completion.

  • Wavelength Selection (734 nm): Measured in the near-infrared region to completely bypass the UV/Vis absorption spectra of most phenolic compounds (including DBMP), preventing spectral interference.

Step-by-Step Procedure:

  • Radical Generation: Mix equal volumes of 7.0 mM ABTS aqueous solution and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12–16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol until the absorbance reaches 0.70±0.02 at 734 nm (This specific absorbance ensures the assay operates within the linear dynamic range of the detector).

  • Reaction Initiation: In a 96-well plate, add 10 µL of DBMP dilutions to 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate in the dark for exactly 6 minutes (ABTS reactions are kinetically faster than DPPH).

  • Measurement: Read the absorbance at 734 nm. Apply the same self-validating control matrix (Negative, Sample Blank, Positive) as described in Protocol A.

Data Analysis & Validation Metrics

To validate the assay, calculate the percentage of radical scavenging activity using the blank-corrected formula:

% Inhibition=(1−Acontrol​Asample​−Asample_blank​​)×100

Plot the % Inhibition against the logarithmic concentration of DBMP. Use non-linear regression (curve fitting) to determine the IC₅₀ value . A robust assay should yield a Z'-factor >0.5 between the negative control and a saturating concentration of the positive control.

High-Throughput Assay Workflow Visualization

Workflow Prep 1. Reagent Prep DPPH (0.1mM) or ABTS•+ Generation Dilution 2. Serial Dilution DBMP in Solvent (96-well plate) Prep->Dilution Mix 3. Reaction Mixing Combine Radical + DBMP (Include Blanks) Dilution->Mix Incubate 4. Incubation DPPH: 30 min (Dark) ABTS: 6 min (Dark) Mix->Incubate Read 5. Absorbance Read DPPH: 517 nm ABTS: 734 nm Incubate->Read Analyze 6. Data Analysis % Inhibition & IC50 (Blank Corrected) Read->Analyze

Caption: Standardized 96-well high-throughput workflow for DPPH and ABTS antioxidant assays.

References

  • Theoretical Investigation on Antioxidant Activity of Bromophenols from the Marine Red Alga Rhodomela confervoides: H-Atom vs Electron Transfer Mechanism. ACS Publications.[Link]

  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols. RSC Publishing.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield and Purity of 2,6-Dibromo-4-methoxyphenol Synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2,6-Dibromo-4-methoxyphenol. We will address common challenges, from low y...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2,6-Dibromo-4-methoxyphenol. We will address common challenges, from low yields to purification difficulties, by explaining the causality behind experimental choices and providing field-proven, self-validating protocols.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of 2,6-Dibromo-4-methoxyphenol from 4-methoxyphenol.

Problem IDQuestionPossible CausesSuggested Solutions
LOW-YIELD-01 My yield of 2,6-Dibromo-4-methoxyphenol is consistently low. 1. Incomplete Reaction: Insufficient reaction time, non-optimal temperature, or inadequate stoichiometry of the brominating agent.2. Formation of Byproducts: Reaction conditions favoring the formation of mono-brominated or over-brominated species.3. Product Loss During Workup: Inefficient extraction or premature precipitation leading to loss of product in the aqueous phase or during transfers.[1][2]Reaction Optimization:Time/Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider a modest increase in temperature or extending the reaction time.[1]• Stoichiometry: Ensure a precise stoichiometry of the brominating agent. For dibromination, slightly more than 2.0 equivalents are typically required. Add the agent slowly to maintain control.[3]Workup Enhancement:Extraction: Perform multiple extractions (at least 3x) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product from the aqueous layer.[1]• pH Adjustment: Ensure the aqueous layer is neutral or slightly acidic before extraction to keep the phenol in its non-ionized form, maximizing its solubility in the organic solvent.
IMPURITY-01 My final product is contaminated with the starting material, 4-methoxyphenol. 1. Insufficient Brominating Agent: The molar ratio of the brominating agent to the starting material was too low.2. Short Reaction Time: The reaction was stopped before all the starting material could be consumed.Drive the Reaction to Completion:Stoichiometry Adjustment: Increase the equivalents of the brominating agent (e.g., from 2.0 to 2.1-2.2 equivalents of NBS).• Reaction Monitoring: Use TLC to track the disappearance of the starting material spot before quenching the reaction.[2][4]Purification:Column Chromatography: If unreacted starting material is present, purification by silica gel column chromatography is highly effective for separation.[2]
IMPURITY-02 I'm observing a significant amount of the mono-brominated byproduct, 2-bromo-4-methoxyphenol. 1. Insufficient Brominating Agent: Similar to IMPURITY-01, not enough brominating agent was used to achieve complete dibromination.2. Poor Reactivity: The reaction conditions (e.g., low temperature) may not be sufficient to drive the second bromination, which is slower than the first due to the deactivating effect of the first bromine atom.[5]Enhance Reaction Conditions:Stoichiometry: Ensure at least 2.1 equivalents of the brominating agent are used.• Temperature/Time: After the initial bromination (as monitored by TLC), a slight increase in temperature or allowing for a longer reaction time can facilitate the second electrophilic substitution.
IMPURITY-03 My product is contaminated with an over-brominated species, likely 2,4,6-tribromophenol. 1. Harsh Reaction Conditions: The hydroxyl and methoxy groups are strongly activating, making the aromatic ring highly susceptible to further substitution.[1][5] High temperatures or an excessive amount of a powerful brominating agent (like Br₂) can lead to over-bromination.Moderate the Reaction:Use a Milder Reagent: N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than elemental bromine (Br₂) for activated rings.[3][4][6]• Control Reagent Addition: Add the brominating agent slowly and in portions. This keeps the instantaneous concentration low, disfavoring the trim-substitution reaction.[1]• Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly improve selectivity.[3]
PUR-DIFFICULTY-01 I'm having trouble purifying the crude product by recrystallization (e.g., oiling out, poor recovery). 1. Improper Solvent Choice: The chosen solvent system may have too high or too low of a solvating power for the product.2. Cooling Too Rapidly: Rapid cooling can cause the product to precipitate as an oil rather than forming crystals.3. High Impurity Load: The presence of significant amounts of byproducts can inhibit proper crystal lattice formation.Optimize Recrystallization Protocol:Solvent Screening: Test various solvent systems (e.g., ethanol/water, methanol/water, hexane/ethyl acetate, toluene).[2] The ideal system dissolves the product when hot but poorly when cold.• Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the flask with a glass rod can be beneficial.[2]• Pre-Purification: If the crude product is very impure, first perform a quick filtration through a small plug of silica gel to remove baseline impurities, then proceed with recrystallization. For complex mixtures, column chromatography is the recommended method.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the bromination of 4-methoxyphenol? A1: The bromination of 4-methoxyphenol proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups that donate electron density into the benzene ring, making it highly nucleophilic.[5] The brominating agent (e.g., Br₂ or NBS) generates an electrophilic bromine species (Br⁺ or a polarized equivalent) that is attacked by the electron-rich aromatic ring. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the brominated phenol.[4]

Q2: Why is N-Bromosuccinimide (NBS) often preferred over elemental bromine (Br₂) for this synthesis? A2: N-Bromosuccinimide (NBS) is often the preferred reagent for several reasons.[4][6]

  • Selectivity: NBS is a milder brominating agent than Br₂, which reduces the likelihood of over-bromination, a common side reaction with highly activated phenols.[3]

  • Handling: NBS is a crystalline solid that is easier and safer to handle and weigh than liquid bromine, which is highly volatile, corrosive, and toxic.

  • Controlled Bromine Source: NBS provides a slow, constant, and low concentration of electrophilic bromine in the reaction mixture, which helps to control the reaction rate and improve selectivity.

Q3: How do the hydroxyl and methoxy groups influence the regioselectivity of the bromination? A3: Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful ortho, para-directing groups due to their ability to donate a lone pair of electrons into the aromatic ring via resonance.[5] In 4-methoxyphenol, the para position is occupied by the methoxy group. Therefore, electrophilic attack is directed to the positions ortho to the hydroxyl group (C2 and C6). The methoxy group, being para to the hydroxyl, reinforces this activation at the C2 and C6 positions, making them highly susceptible to bromination.

Q4: What are the best analytical methods to monitor the reaction progress? A4: Thin Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the reaction's progress.[1] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can separate the starting material, the mono-brominated intermediate, the desired di-brominated product, and any over-brominated byproducts. By spotting the reaction mixture alongside the starting material standard, one can track the consumption of the reactant and the formation of products over time. The spots can be visualized under a UV lamp.

Q5: What safety precautions should be taken when working with brominating agents? A5: All operations involving brominating agents should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. N-Bromosuccinimide is an irritant. Elemental bromine (Br₂) is highly toxic, corrosive, and can cause severe burns upon contact; avoid inhalation of its vapors. In case of a spill, have a quenching agent like sodium thiosulfate solution readily available.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes different reported conditions for the bromination of methoxy-substituted phenols to provide a comparative overview.

Starting MaterialBrominating SystemSolventReaction ConditionsYield (%)Reference
4-methoxyphenol (protected)CBr₄ / Ru(bpy)₃Cl₂CH₃CNVisible light (blue LEDs), 6 hours78%[7]
2,6-dimethoxy-4-methylphenolBromine (Br₂)1,2-dichloroethane / Acetic Acid35 °C, 10 hours98.1%[8]
4-methoxyphenolN-Bromosuccinimide (NBS)DMF0 °C to Room TempHigh[3] (protocol)
p-cresolN-Bromosuccinimide (NBS) / p-TsOHMethanolRoom Temp, 15-20 min>86% (mono-bromo)[9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 2,6-Dibromo-4-methoxyphenol.

G Workflow for 2,6-Dibromo-4-methoxyphenol Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents 1. Reagent Preparation - Dissolve 4-methoxyphenol in solvent (e.g., DMF) - Prepare brominating agent (NBS) setup 2. Reaction Setup - Cool phenol solution to 0 °C - Add NBS portion-wise reagents->setup Transfer to flask monitor 3. Reaction Monitoring - Stir at 0 °C to RT - Track progress via TLC setup->monitor Allow to react quench 4. Quenching - Add water and Na₂S₂O₃ solution monitor->quench Reaction complete monitor->quench extract 5. Extraction - Extract with organic solvent (e.g., EtOAc) - Wash with water and brine quench->extract Transfer to sep. funnel dry 6. Drying & Concentration - Dry organic layer (Na₂SO₄) - Evaporate solvent extract->dry Isolate organic layer purify 7. Purification - Column Chromatography or - Recrystallization dry->purify Crude product dry->purify product 8. Final Product - Pure 2,6-Dibromo-4-methoxyphenol - Characterize (NMR, MS) purify->product Pure product

Caption: Overall workflow for the synthesis of 2,6-Dibromo-4-methoxyphenol.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of 2,6-Dibromo-4-methoxyphenol using N-Bromosuccinimide (NBS).

Reagents and Materials:

  • 4-methoxyphenol

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration).

    • Cool the solution to 0 °C using an ice bath.

  • Bromination:

    • Slowly add N-Bromosuccinimide (2.1 eq) to the stirred solution in small portions over 20-30 minutes. Ensure the internal temperature remains below 5 °C during the addition.[3]

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Reaction Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring.

    • Monitor the progress of the reaction by TLC (e.g., 4:1 Hexane:EtOAc eluent), checking for the consumption of the starting material and mono-brominated intermediate. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

    • Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine/NBS (observe for disappearance of any yellow/orange color).

    • Extract the aqueous layer three times with ethyl acetate.[1]

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity to elute the desired product.

    • Combine the fractions containing the pure 2,6-Dibromo-4-methoxyphenol (as determined by TLC).

    • Evaporate the solvent to obtain the purified product as a solid. Confirm the structure and purity using appropriate analytical methods (¹H NMR, ¹³C NMR, MS).

References

  • N-Bromosuccinimide - Wikipedia. Available from: [Link]

  • Ghosh, K. et al. (2001). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Chow, Y. L. et al. (1981). The intermediates in the interaction of phenols with N-bromosuccinimide. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Bromination - Common Conditions. Available from: [Link]

  • Chow, Y. L. et al. (1981). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry. Available from: [Link]

  • Google Patents (1988). GB2200112A - Process for the selective para-bromination of phenol and its derivatives.
  • Beilstein, J. et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. MDPI. Available from: [Link]

  • Wang, L. et al. (2015). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. PMC - NIH. Available from: [Link]

  • Sciencemadness Discussion Board (2022). Interesting route to 4-methoxyphenol. Available from: [Link]

  • Google Patents (2016). CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in 2,6-Dibromo-4-methoxyphenol Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve >98% purity in the synthesis of 2,6-dibromo-4-methoxyphenol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve >98% purity in the synthesis of 2,6-dibromo-4-methoxyphenol. While the electrophilic aromatic bromination of 4-methoxyphenol appears straightforward on paper, the highly electron-rich nature of the phenolic ring makes it exceptionally susceptible to over-bromination, radical-mediated oxidation, and regioselectivity scrambling.

This guide is designed to move beyond basic troubleshooting. By dissecting the causality behind impurity formation and providing a self-validating experimental workflow, we will ensure your synthesis is robust, reproducible, and scalable.

Mechanistic Overview & Reaction Pathway

Before adjusting parameters, it is critical to understand the competing pathways in this reaction. The hydroxyl (-OH) and methoxy (-OCH₃) groups synergistically activate the aromatic ring. However, because phenols are easily oxidized, the brominating agent can act as both an electrophile (yielding the desired product) and an oxidant (yielding quinone degradation products).

BrominationTroubleshooting SM 4-Methoxyphenol (Starting Material) MonoBr 2-Bromo-4-methoxyphenol (Under-brominated) SM->MonoBr Br2 (1.0 eq) 0-5 °C Oxidation Quinone Derivatives (Oxidation Impurity) SM->Oxidation Excess Oxidant Light Exposure Regio 3-Bromo Isomers (Regioselectivity Error) SM->Regio Lewis Acid Catalyst (e.g., FeBr3) Target 2,6-Dibromo-4-methoxyphenol (Target Product) MonoBr->Target Br2 (1.0 eq) Room Temp MonoBr->Oxidation Radical Oxidation

Reaction pathways and impurity formation in the bromination of 4-methoxyphenol.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my final product contaminated with 2-bromo-4-methoxyphenol (the mono-brominated intermediate)?

  • Causality: The first bromination of 4-methoxyphenol occurs rapidly due to the highly activating nature of the ring. However, the introduction of the first electron-withdrawing bromine atom slightly deactivates the system. If the stoichiometric ratio of the brominating agent falls below 2.0 equivalents, or if mixing is inadequate, the reaction stalls at the mono-brominated stage.

  • Solution: Ensure a precise stoichiometric ratio of 2.05 to 2.10 equivalents of the brominating agent. Using a solid, weighable reagent like Benzyltrimethylammonium tribromide (BTMABr₃) provides superior stoichiometric control compared to handling volatile liquid bromine.

Q2: My crude reaction mixture turns dark brown/black, and the isolated yield is poor. What causes this degradation?

  • Causality: Electron-rich phenols are highly susceptible to oxidation. Excess bromine can act as an oxidant rather than an electrophile, converting the phenol into benzoquinone derivatives (e.g., 2,6-dibromo-1,4-benzoquinone). This radical-mediated oxidation is severely accelerated by light exposure and elevated temperatures.

  • Solution: Conduct the reaction in the dark by shielding the flask with aluminum foil and maintain the temperature strictly between 0–5 °C during addition. Crucially, quench the reaction with a reducing agent like sodium bisulfite (NaHSO₃) 1. This neutralizes unreacted bromine and reduces any nascent quinones back to the target phenol, rescuing your yield.

Q3: I am detecting regioisomers like 3-bromo-4-methoxyphenol in my NMR/HPLC data. How did this form, and how can I prevent it?

  • Causality: The methoxy group is a strong electron-donating group that directs electrophiles to its ortho and para positions. While the hydroxyl group is generally a stronger directing group (favoring the 2,6-positions), steric hindrance or the use of aggressive Lewis acid catalysts (like FeBr₃) can override this natural preference, forcing bromination to the 3-position (meta to the methoxy group) 2.

  • Solution: Avoid Lewis acid catalysts entirely. Rely on the inherent nucleophilicity of the phenol. Utilizing milder brominating agents in a polar solvent mixture stabilizes the transition state and ensures near-perfect regioselectivity for the 2,6-positions 3.

Self-Validating Protocol: High-Purity Synthesis of 2,6-Dibromo-4-methoxyphenol

Step 1: Substrate Dissolution

  • Procedure: Dissolve 4-methoxyphenol (1.0 eq) in a solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) (10:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.

  • Causality: MeOH acts as a polar protic co-solvent that stabilizes the bromonium ion intermediate, accelerating the electrophilic aromatic substitution while maintaining homogeneity.

  • Validation Check: The solution must be completely clear and colorless. Any initial yellowing indicates pre-existing oxidation of your starting material.

Step 2: Controlled Bromination

  • Procedure: Cool the solution to 0–5 °C using an ice-water bath. Shield the flask from direct light (e.g., wrap in aluminum foil). Slowly add BTMABr₃ (2.1 eq) portion-wise over 45 minutes.

  • Causality: BTMABr₃ is a mild, solid bromine source that releases Br₂ in a controlled manner, preventing local concentration spikes that lead to tribromination. Shielding from light prevents radical-initiated oxidation pathways.

  • Validation Check: Upon addition, the solution will turn orange/red. As the reaction proceeds, the color will fade. The persistence of a faint orange tint after 2 hours of stirring at room temperature confirms the complete consumption of the starting material and the presence of a slight, necessary excess of bromine.

Step 3: Reductive Quenching

  • Procedure: Cool the mixture back to 5 °C and slowly add an excess of 10% aqueous sodium bisulfite (NaHSO₃) solution. Stir vigorously for 15 minutes.

  • Causality: Sodium bisulfite rapidly reduces unreacted bromine to inert bromide ions and reduces any trace quinone impurities back to the corresponding phenols, locking in the purity of the product 1.

  • Validation Check: The organic layer must completely decolorize, turning from pale orange/yellow to a clear or slightly milky white suspension.

Step 4: Isolation and Purification

  • Procedure: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure. Recrystallize the crude solid from a mixture of hexanes and ethyl acetate.

  • Validation Check: The final product should precipitate as white to off-white crystals. A melting point determination should yield a sharp transition at 89–90 °C, confirming >98% purity.

Quantitative Troubleshooting Matrix
ParameterTarget RangeDeviation ConsequenceCorrective Action
Brominating Agent 2.05 – 2.10 eq< 2.0 eq: High levels of 2-bromo-4-methoxyphenol.> 2.2 eq: Formation of tribrominated phenols.Precisely weigh mild brominating agents (e.g., BTMABr₃) rather than using liquid Br₂ to prevent stoichiometric errors.
Temperature 0 °C to 5 °C> 10 °C: Increased oxidation (quinone formation) and loss of regioselectivity.Utilize an ice-water bath; control the addition rate to prevent exothermic spikes.
Quenching Agent 10% w/v NaHSO₃Water only: Fails to reduce active bromine, leading to post-reaction oxidation during workup.Ensure excess bisulfite is added until the organic layer is completely decolorized.
Reaction Time 2 – 3 hours< 2 hours: Incomplete conversion of the mono-bromo intermediate.Monitor via TLC/HPLC. Wait for the persistence of a faint orange tint before quenching.
References
  • Title: 2-Bromo-4-methoxy-6-nitrophenol | 115929-59-4 Source: Benchchem URL
  • Title: (3-Bromo-4-methoxyphenyl)
  • Title: Studies Towards a Biomimetic Synthesis of Simonol A Source: Nottingham ePrints URL
  • Title: Reduction of aromatic ketones in water Source: Comptes Rendus de l'Académie des Sciences URL

Sources

Troubleshooting

Technical Support Center: Purification &amp; Bromine Quenching in 2,6-Dibromo-4-methoxyphenol Synthesis

Welcome to the Technical Support Center. The synthesis of 2,6-dibromo-4-methoxyphenol —a critical building block in the development of bioactive molecules and cross-coupling reactions—requires the electrophilic brominati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2,6-dibromo-4-methoxyphenol —a critical building block in the development of bioactive molecules and cross-coupling reactions—requires the electrophilic bromination of 4-methoxyphenol. To drive this reaction to completion, an excess of elemental bromine ( Br2​ ) is typically utilized. However, residual unreacted bromine is highly toxic, corrosive, and can severely interfere with downstream synthetic steps.

This guide provides drug development professionals and synthetic chemists with the mechanistic causality and self-validating protocols required to safely and effectively quench unreacted bromine from crude reaction mixtures.

BromineQuench A Bromination Reaction (4-Methoxyphenol + Br2) B Crude Mixture (2,6-Dibromo-4-methoxyphenol + HBr + Excess Br2) A->B Electrophilic Substitution C Quenching Agent (NaHSO3 Addition) B->C Ice Bath (0-5 °C) D Aqueous Waste (Br- & SO4 2-) C->D Phase Separation E Organic Phase (Pure Product) C->E Phase Separation

Workflow for synthesizing and quenching 2,6-dibromo-4-methoxyphenol.

Troubleshooting & FAQs

Q1: Why is chemical quenching prioritized over evaporation for removing unreacted bromine? Evaporation is strongly discouraged because elemental bromine ( Br2​ ) has a relatively low boiling point (58.8 °C) but is highly toxic and corrosive. Attempting to remove it via rotary evaporation poses a severe inhalation hazard and risks the co-evaporation of volatile organic solvents or the degradation of the product. Chemical quenching is the safer, standard approach because it utilizes a reducing agent to convert volatile Br2​ into harmless, water-soluble bromide salts ( Br− ) that are easily partitioned into the aqueous layer during workup[1],.

Q2: Which quenching agent should I choose for this specific synthesis: Sodium Thiosulfate or Sodium Bisulfite? For the synthesis of 2,6-dibromo-4-methoxyphenol, Sodium Bisulfite ( NaHSO3​ ) is the superior choice. The Mechanistic Causality: The electrophilic bromination of 4-methoxyphenol generates two equivalents of hydrobromic acid (HBr) as a byproduct, making the crude reaction mixture highly acidic. While Sodium Thiosulfate ( Na2​S2​O3​ ) is a common reducing agent that converts Br2​ to Br− and forms tetrathionate ( S4​O62−​ )[2], it is unstable in acidic environments. Under low pH conditions, thiosulfate disproportionates to form insoluble elemental sulfur ( S8​ )[1]. This elemental sulfur will dissolve in the organic layer, severely complicating the downstream purification of your product[1]. Sodium bisulfite, conversely, oxidizes cleanly to sulfate ( SO42−​ ) and is highly stable in acidic media, preventing sulfur contamination[1].

Q3: How do I visually and analytically validate the complete removal of bromine? The primary visual indicator of a complete quench is the total disappearance of bromine's characteristic reddish-brown or yellow-orange color, leaving the organic layer colorless or pale yellow[1],. For analytical validation—especially critical in drug development workflows—you can spot the organic phase on starch-iodide paper (which remains colorless if halogens are absent) or utilize High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC) to detect trace residual bromine.

Quantitative Data: Comparison of Bromine Quenching Agents

To assist in experimental design, the following table summarizes the chemical behavior of common bromine scavengers:

Quenching AgentChemical FormulaOxidation ByproductOptimal pH RangeElemental Sulfur Risk
Sodium Bisulfite NaHSO3​ Sulfate ( SO42−​ )Acidic to NeutralLow
Sodium Thiosulfate Na2​S2​O3​ Tetrathionate ( S4​O62−​ )Neutral to BasicHigh (in acidic media)
Sodium Sulfite Na2​SO3​ Sulfate ( SO42−​ )Neutral to BasicLow
Cyclohexene C6​H10​ 1,2-DibromocyclohexaneAny (Organic)None (Requires chromatography)

Experimental Protocol: Acid-Tolerant Sodium Bisulfite Quench

Causality Focus: This protocol is designed as a self-validating system to ensure the complete neutralization of Br2​ without the precipitation of elemental sulfur.

Step 1: Temperature Control

  • Action: Transfer the crude bromination mixture (containing 2,6-dibromo-4-methoxyphenol, HBr, and excess Br2​ ) to a fume hood and cool the flask to 0–5 °C using an ice-water bath[1].

  • Causality: The redox reaction between bromine and bisulfite is highly exothermic. Cooling the system prevents solvent boil-off, mitigates the risk of thermal runaway, and suppresses unwanted side reactions[1].

Step 2: Quenching Agent Preparation

  • Action: Prepare a 10% (w/v) aqueous solution of sodium bisulfite ( NaHSO3​ ) using deionized water[1].

  • Causality: A pre-dissolved aqueous solution ensures immediate availability of the reducing agent at the biphasic interface, accelerating the quench compared to adding solid powder.

Step 3: Biphasic Neutralization

  • Action: Add the NaHSO3​ solution dropwise to the organic reaction mixture while maintaining vigorous magnetic stirring[1]. Continue the addition until the reddish-brown color is completely discharged[1].

  • Causality: Because the unreacted bromine is dissolved in the organic phase and the bisulfite is in the aqueous phase, vigorous stirring is mandatory to maximize the interfacial surface area, ensuring efficient mass transfer and complete reduction.

  • Validation Checkpoint: The organic layer must transition to a colorless or pale yellow state. If a yellow tint persists, spot the organic layer on starch-iodide paper; a lack of blue-black color confirms the absence of elemental halogens.

Step 4: Aqueous Workup & Phase Separation

  • Action: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate, then drain the aqueous layer (containing Br− and SO42−​ salts) into a designated halogenated waste container[1].

  • Causality: The water-soluble inorganic byproducts are cleanly partitioned away from the organic target molecule.

  • Action: Wash the organic layer sequentially with deionized water, followed by a brine (saturated NaCl) wash[1].

  • Causality: The water wash removes residual inorganic salts, while the brine wash pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

Step 5: Drying and Isolation

  • Action: Dry the organic layer over an anhydrous drying agent (e.g., Na2​SO4​ or MgSO4​ ), filter, and remove the solvent under reduced pressure using a rotary evaporator[1].

  • Validation Checkpoint: The resulting solid or oil should yield pure 2,6-dibromo-4-methoxyphenol. The mass balance should align with theoretical yields, completely free of the distinct acrid odor of bromine.

References

  • Quora - How does sodium thiosulfate neutralize bromine? URL:[Link]

Sources

Optimization

Technical Support Center: Solving Solubility Challenges of 2,6-Dibromo-4-methoxyphenol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2,6-Dibromo-4-methoxyphenol. This document is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2,6-Dibromo-4-methoxyphenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound in aqueous media. Our approach is to explain the scientific principles behind each method, offering not just protocols, but a framework for rational formulation development.

Section 1: Frequently Asked Questions - Understanding the Molecule

This section addresses the fundamental physicochemical properties of 2,6-Dibromo-4-methoxyphenol that govern its solubility.

Q1: What is 2,6-Dibromo-4-methoxyphenol and why is its aqueous solubility so low?

A1: 2,6-Dibromo-4-methoxyphenol is a halogenated phenolic compound with the molecular formula C₇H₆Br₂O₂.[1] Its low water solubility is a direct consequence of its molecular structure. The benzene ring and the two bromine atoms are highly lipophilic (fat-loving), creating a large non-polar surface area. While the hydroxyl (-OH) and methoxy (-OCH₃) groups offer some polarity, their contribution is insufficient to overcome the hydrophobicity of the rest of the molecule. Generally, the aqueous solubility of brominated phenols decreases significantly with an increased number of bromine substitutions.[2][3]

Q2: What is the predicted pKa of 2,6-Dibromo-4-methoxyphenol, and why is it important for solubility?

Section 2: Troubleshooting Guide - Primary Solubilization Strategies

This section provides step-by-step protocols for initial, straightforward attempts to solubilize the compound.

Strategy 1: pH Adjustment

Q3: How can I use pH to dissolve 2,6-Dibromo-4-methoxyphenol?

A3: By raising the pH of your aqueous solution to a value at least 1 to 2 units above the compound's pKa, you can convert the poorly soluble neutral phenol into its much more soluble phenolate salt. This is often the most effective initial strategy.[]

Causality: The deprotonation of the phenolic hydroxyl group introduces a negative charge, creating a strong ion-dipole interaction with polar water molecules, which significantly enhances solubility.

Experimental Protocol: Solubilization via pH Adjustment

  • Preparation: Prepare a stock solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH).

  • Dispersion: Weigh the desired amount of 2,6-Dibromo-4-methoxyphenol and suspend it in the required volume of purified water. The suspension will appear cloudy.

  • Titration: While stirring vigorously, add the 1 M NaOH solution dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution: As the pH rises and approaches the pKa, the solid will begin to dissolve. Continue adding the base until all the solid has dissolved and the solution becomes clear.

  • Final pH Adjustment: Adjust the pH to the desired final value for your experiment, ensuring it remains sufficiently high to maintain solubility.

    • Caution: Some phenolic compounds can degrade at very high pH.[7] It is advisable to use the lowest pH that maintains solubility and stability. A preliminary stability study is recommended.

Strategy 2: Utilizing Co-solvents

Q4: My experiment is pH-sensitive. What are my other primary options?

A4: When pH modification is not feasible, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[8][9]

Causality: Co-solvents work by disrupting the strong hydrogen-bonding network of water. This reduces the "squeezing out" effect that water exerts on non-polar molecules, thereby increasing the solubility of hydrophobic solutes like 2,6-Dibromo-4-methoxyphenol.[][10]

Table 1: Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration Range (%)Key Considerations
Ethanol5 - 25%Generally well-tolerated but can cause precipitation upon dilution.
Propylene Glycol (PG)10 - 40%Good solubilizing power; viscous.
Polyethylene Glycol 400 (PEG 400)10 - 50%Excellent solubilizer for many compounds; low toxicity.[11]
Dimethyl Sulfoxide (DMSO)1 - 10%Powerful solvent, but can have biological effects and toxicity concerns.[9]

Experimental Protocol: Co-solvent Screening

  • Preparation: Prepare several vials, each containing a pre-weighed amount of 2,6-Dibromo-4-methoxyphenol.

  • Solvent Addition: To each vial, add a different co-solvent (e.g., Ethanol, PEG 400, DMSO) to test its individual solubilizing power.

  • Vortex & Observe: Vortex each vial vigorously for 2-3 minutes and visually inspect for dissolution.

  • Aqueous Titration: For the most promising co-solvents, begin with the compound dissolved in a minimal amount of the pure co-solvent. Then, slowly add the aqueous buffer of your choice under constant stirring, observing for any signs of precipitation.

  • Optimization: The goal is to find the lowest percentage of co-solvent that maintains the compound in solution at the desired final concentration.

Section 3: Advanced Solubilization Strategies

If primary methods are insufficient or incompatible with your experimental design, advanced formulation strategies may be required.

Strategy 3: Surfactant-Mediated Solubilization

Q5: When should I consider using surfactants?

A5: Surfactants are an excellent choice when high concentrations of co-solvents are undesirable or when dilution-induced precipitation is a major concern. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[12]

Causality: These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 2,6-Dibromo-4-methoxyphenol partitions into the core, effectively being encapsulated. The hydrophilic shell allows the entire micelle structure to remain stably dispersed in the aqueous medium, leading to a significant increase in apparent solubility.[13][14]

Experimental Protocol: Surfactant Screening

  • Selection: Choose a non-ionic surfactant with low toxicity, such as Polysorbate 80 (Tween® 80) or a Cremophor® series surfactant.

  • Stock Preparation: Prepare a series of aqueous solutions with varying surfactant concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).

  • Solubility Testing: Add an excess of 2,6-Dibromo-4-methoxyphenol to each surfactant solution.

  • Equilibration: Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). This will reveal the optimal surfactant concentration.

Strategy 4: Cyclodextrin Inclusion Complexation

Q6: I need a stable, injectable formulation. Are cyclodextrins a viable option?

A6: Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They are widely used in pharmaceutical formulations to improve the solubility, stability, and bioavailability of poorly soluble drugs.[15][16]

Causality: The hydrophobic 2,6-Dibromo-4-methoxyphenol molecule can fit inside the hydrophobic cavity of the cyclodextrin, forming a non-covalent "inclusion complex."[17] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[18][19] Modified cyclodextrins, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even greater solubility and lower toxicity.

Experimental Protocol: Cyclodextrin Complexation

  • Selection: Choose a suitable cyclodextrin. HP-β-CD is a common and effective choice for parenteral formulations.

  • Phase Solubility Study: Prepare aqueous solutions of increasing HP-β-CD concentration (e.g., 0-10% w/v). Add an excess of 2,6-Dibromo-4-methoxyphenol to each solution.

  • Equilibration & Analysis: As with the surfactant protocol, allow the samples to equilibrate for 24-48 hours with agitation. Then, centrifuge and analyze the supernatant to quantify the dissolved compound.

  • Plotting: Plot the concentration of dissolved 2,6-Dibromo-4-methoxyphenol against the concentration of HP-β-CD. The resulting phase solubility diagram will indicate the stoichiometry of the complex and the solubility enhancement achieved.

Section 4: Visualized Workflows and Mechanisms

To aid in experimental design, the following diagrams illustrate the decision-making process and the mechanisms of action for advanced solubilization techniques.

G cluster_0 Solubilization Troubleshooting Workflow cluster_1 Primary Strategies cluster_2 Advanced Strategies Start Start: Dissolve 2,6-Dibromo-4-methoxyphenol in Water IsSoluble Is Compound Soluble at Target Concentration? Start->IsSoluble Success Success: Proceed with Experiment IsSoluble->Success Yes pH_Option Is pH adjustment permissible? IsSoluble->pH_Option No Adjust_pH Adjust pH > pKa pH_Option->Adjust_pH Yes CoSolvent_Option Use Co-solvents (Ethanol, PEG 400) pH_Option->CoSolvent_Option No Adjust_pH->IsSoluble Advanced_Option Primary methods failed or unsuitable? Adjust_pH->Advanced_Option Still Insoluble CoSolvent_Option->IsSoluble CoSolvent_Option->Advanced_Option Still Insoluble Surfactant Use Surfactants (e.g., Tween 80) Advanced_Option->Surfactant Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Advanced_Option->Cyclodextrin Surfactant->IsSoluble Failure Re-evaluate Formulation / Consider Analogue Surfactant->Failure Still Insoluble Cyclodextrin->IsSoluble Cyclodextrin->Failure Still Insoluble G cluster_0 Micellar Solubilization Mechanism Compound Insoluble Compound (2,6-Dibromo-4-methoxyphenol) Solubilized Solubilized Compound in Micelle Compound->Solubilized Encapsulation Surfactant Surfactant Monomers Micelle Micelle (Hydrophobic Core) Surfactant->Micelle Self-Assembly > CMC Micelle->Solubilized

Caption: Surfactant micelles encapsulate the hydrophobic compound.

G cluster_1 Cyclodextrin Inclusion Complex Formation Compound Insoluble Compound (Guest Molecule) Complex Soluble Inclusion Complex Compound->Complex CD Cyclodextrin (Host Molecule) Hydrophilic Exterior Hydrophobic Cavity CD->Complex Complexation

Caption: The hydrophobic compound forms a soluble inclusion complex.

Section 5: Stability and Safety Considerations

Q7: How stable is 2,6-Dibromo-4-methoxyphenol in aqueous solutions?

A7: The stability will depend on the formulation conditions.

  • pH Stability: Many phenolic compounds are susceptible to oxidative degradation, which can be accelerated at alkaline pH. [7]While a higher pH is needed for solubility, it may compromise stability over time. It is crucial to conduct a short-term stability study (e.g., 24-48 hours) at your final formulation pH. Store solutions protected from light and consider refrigeration.

  • Temperature Stability: Elevated temperatures can increase the rate of degradation for many phenolic compounds. [20][21]Avoid excessive heating during the dissolution process unless a thermal stability study has been performed. Prepare solutions fresh whenever possible.

Q8: What are the primary safety precautions for handling this compound?

A8: While a specific safety data sheet (SDS) for 2,6-Dibromo-4-methoxyphenol is not widely available, data from structurally similar compounds like 2,6-Dibromo-4-methylphenol and other brominated phenols indicate that it should be handled with care. [22][23]* Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [23]Avoid contact with skin and eyes. [22]* First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. [23]If ingested, do not induce vomiting and seek immediate medical aid.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Kishi, H., & Hashimoto, Y. (2004). Water solubility and partitioning behavior of brominated phenols. Environmental Toxicology and Chemistry, 23(6), 1386–1393.
  • Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • Kishi, H., & Hashimoto, Y. (2004). Water solubility and partitioning behavior of brominated phenols. Environmental Toxicology and Chemistry, 23(6), 1386-1393.
  • Vertex AI Search. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - MDPI.
  • Jain, A., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Pharmaceutical Sciences, 107(8), 1931-1946.
  • Vertex AI Search. (n.d.). What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog.
  • Abe, M., & Scamehorn, J. F. (Eds.). (2005). Solubilization of Hydrophobic Dyes in Surfactant Solutions. In Surfactant Science Series (Vol. 124). CRC Press.
  • Khoddami, A., et al. (2013). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 18(12), 14867-14899.
  • Reddit. (2021).
  • Vertex AI Search. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC.
  • ResearchGate. (n.d.). Water solubility and partitioning behavior of brominated phenols.
  • EurekAlert!. (2022). Improving water solubility of polyphenols by adding amino acids.
  • Google Patents. (n.d.). Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Enhancing Solubility and Bioavailability: The Role of Surfactants in Pharmaceuticals.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 2,6-Dibromo-4-methylphenol.
  • MDPI. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics.
  • WuXi AppTec DMPK. (2024).
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%.
  • PharmaTutor. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Sigma-Aldrich. (2025).
  • Acros Organics. (2025).
  • Fisher Scientific. (2025).
  • Journal of Physical and Chemical Reference Data. (2011). IUPAC-NIST Solubility Data Series. 91. Phenols with Water. Part 1.
  • Agritrop. (2023). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava.
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • SciTePress. (n.d.). Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum).
  • MDPI. (2023). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite.
  • Sigma-Aldrich. (n.d.). 2,6-Dibromo-4-methoxyphenol.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105.
  • ChemicalBook. (n.d.). 2,3-Dibromo-4-methoxyphenol CAS#: 1266379-51-4.
  • PubChem. (n.d.). 2,6-Dibromo-4-methoxyphenol.
  • BLD Pharm. (n.d.). 2423-74-7|2,6-Dibromo-4-methoxyphenol.
  • Chemspace. (n.d.). 2,6-dibromo-4-methoxyphenol.
  • PubChem. (n.d.). 2,6-Dibromo-4-(hydroxymethyl)phenol.

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in 2,6-Dibromo-4-methoxyphenol Functionalization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the precise mechanistic and operational hurdles associated with the functionalization of 2,6-dibr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the precise mechanistic and operational hurdles associated with the functionalization of 2,6-dibromo-4-methoxyphenol. This molecule presents a classic desymmetrization challenge: differentiating between two identical, sterically hindered carbon-halogen bonds while managing a highly reactive phenolic core.

Below, you will find causality-driven troubleshooting guides, quantitative optimization data, and self-validating experimental protocols to ensure your synthetic workflows are robust and reproducible.

Mechanistic Troubleshooting & FAQs

The functionalization of 2,6-dibromo-4-methoxyphenol splits into two primary mechanistic pathways: chemoselective O-alkylation of the phenol and regioselective (desymmetrizing) cross-coupling of the C-Br bonds.

Pathway SM 2,6-Dibromo-4-methoxyphenol O_Alk O-Alkylation (Chemoselectivity) SM->O_Alk Base, R-X (Sterically Hindered) Pd_Cat Pd-Catalyzed Cross-Coupling SM->Pd_Cat Pd(0), Ar-B(OH)2 Mono Mono-arylation (Desymmetrization) Pd_Cat->Mono 1.0 eq Ar-B(OH)2 Low Temp, Bulky Ligand Di Di-arylation (Over-reaction) Pd_Cat->Di >2.0 eq Ar-B(OH)2 High Temp

Reaction pathway detailing chemoselective and regioselective functionalization branches.

Q: Why is my Suzuki-Miyaura coupling yielding a complex mixture of mono- and di-arylated products?

A: This is a classic desymmetrization failure. The two C-Br bonds in 2,6-dibromo-4-methoxyphenol are electronically and sterically identical .

  • Causality: Once the first cross-coupling occurs, the newly installed aryl group must provide enough steric hindrance and electronic deactivation to prevent the palladium catalyst from inserting into the second C-Br bond. If you use a small ligand (like PPh₃) and high temperatures, the activation energy barrier for the second oxidative addition is easily overcome, leading to over-reaction.

  • Solution: Switch to a bulky, electron-rich biaryl phosphine ligand like SPhos or RuPhos. The steric clash between the first installed aryl group and the bulky Pd-SPhos complex significantly raises the activation energy for the second coupling. Maintain strict stoichiometric control (0.95–1.0 eq of boronic acid) and keep the temperature at or below 60 °C.

Q: I am observing unreacted starting material even with excess base and catalyst. What is the root cause?

A: The phenolic hydroxyl group in 2,6-dibromo-4-methoxyphenol is highly acidic (pKa ~6.7) due to the electron-withdrawing inductive effect of the two ortho-bromines.

  • Causality: This acidic proton rapidly quenches the basic additives (e.g., Na₂CO₃ or K₃PO₄) required to form the active boronate species during the transmetalation step of the catalytic cycle .

  • Solution: You must either use >3.0 equivalents of base to account for the deprotonation of the phenol, or pre-protect the hydroxyl group as a methoxymethyl (MOM) or benzyl ether. Protection not only preserves the base but also adds steric bulk that enhances mono-arylation selectivity.

Q: My O-alkylation attempts are failing, yielding mostly recovered starting material. How can I force this reaction?

A: The hydroxyl group at C1 is severely sterically shielded by the bulky bromine atoms at C2 and C6.

  • Causality: This steric wall impedes the trajectory of electrophiles during an Sₙ2 attack. Additionally, the electron-withdrawing bromines reduce the nucleophilicity of the resulting phenoxide .

  • Solution: Shift the equilibrium by using a highly polar aprotic solvent (DMF or DMSO) to leave the phenoxide "naked" and highly reactive. Use highly reactive electrophiles (e.g., alkyl iodides or triflates instead of chlorides) and a strong, non-nucleophilic base like Cs₂CO₃. The larger Cesium cation provides a looser ion pair, maximizing the nucleophilicity of the phenoxide.

Quantitative Data: Optimizing Mono- vs. Di-Arylation

To demonstrate the causality of ligand and stoichiometric choices, the following table summarizes the quantitative impact of various reaction parameters on the desymmetrization of 2,6-dibromo-4-methoxyphenol during Suzuki-Miyaura coupling.

Reaction ConditionCatalyst SystemAr-B(OH)₂ (eq)Temp (°C)Mono-arylation (%)Di-arylation (%)Unreacted SM (%)
Standard Suzuki Pd(PPh₃)₄ / Na₂CO₃2.590< 5> 85< 10
Stoichiometric Control Pd(PPh₃)₄ / Na₂CO₃1.060453520
Steric Desymmetrization Pd₂(dba)₃ / SPhos / K₃PO₄1.06082< 513
Protected Phenol (MOM) Pd₂(dba)₃ / SPhos / K₃PO₄1.06091 < 2 7

Validated Experimental Protocols

Workflow Start Evaluate Crude Mixture (LC-MS / NMR) Q1 Is Di-arylation >10%? Start->Q1 Sol1 Reduce Ar-B(OH)2 to 0.95 eq Switch to SPhos Ligand Q1->Sol1 Yes Q2 Is Starting Material Unreacted? Q1->Q2 No Sol2 Check Degassing Increase Base (K3PO4) Q2->Sol2 Yes Q3 Is Phenol De-protonation Hindering Transmetalation? Q2->Q3 No Sol3 Protect OH (e.g., MOM-Cl) Prior to Coupling Q3->Sol3 Yes

Troubleshooting logic tree for optimizing Suzuki-Miyaura cross-coupling yields.

Protocol A: Regioselective Mono-Suzuki-Miyaura Cross-Coupling

This protocol utilizes steric differentiation to halt the reaction after the first oxidative addition.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2,6-dibromo-4-methoxyphenol (1.0 eq), arylboronic acid (0.95 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.08 eq), and anhydrous K₃PO₄ (3.0 eq).

    • Causality: SPhos provides the necessary steric bulk to prevent the second oxidative addition, while 3.0 eq of K₃PO₄ accounts for the deprotonation of the acidic phenol.

  • Atmospheric Purging: Add a degassed mixture of Toluene/H₂O (10:1, 0.1 M). Perform three freeze-pump-thaw cycles.

    • Self-Validation Checkpoint: During the final thaw cycle, the complete absence of gas evolution (bubbling) confirms the solution is fully degassed. If bubbling persists, repeat the cycle to prevent Pd(0) oxidation.

  • Initiation & Monitoring: Heat the reaction to 60 °C under an argon atmosphere.

    • Self-Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS after 4 hours. The presence of the [M+H]⁺ peak corresponding to the mono-arylated product, coupled with <5% relative abundance of the di-arylated mass, validates the desymmetrization trajectory. If di-arylation exceeds 5%, immediately cool the reaction to 0 °C to quench further oxidative addition.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Sterically Hindered O-Alkylation

This protocol overcomes the steric shielding of the ortho-bromines to achieve etherification.

  • Phenoxide Generation: Dissolve 2,6-dibromo-4-methoxyphenol (1.0 eq) in anhydrous DMF (0.2 M). Add Cs₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes.

    • Causality: DMF solvates the Cesium cations, leaving the phenoxide "naked" and highly reactive, which is critical for overcoming the steric wall built by the two adjacent bromine atoms .

  • Electrophilic Attack: Dropwise add the alkylating agent (e.g., Alkyl Iodide, 1.5 eq). Heat to 50 °C.

    • Self-Validation Checkpoint: After 2 hours, perform a TLC (Hexanes/EtOAc 4:1). You should observe the disappearance of the highly polar phenol spot (low Rf) and the emergence of a less polar ether spot (higher Rf). If the starting material persists, the base is likely exhausted; add an additional 0.5 eq of Cs₂CO₃.

  • Isolation: Dilute with water to crash out the product (or extract with diethyl ether to remove DMF), wash extensively with brine, and concentrate.

References

  • 2,6-Dibromo-4-methoxyphenol | C7H6Br2O2 | CID 13723714 Source: PubChem, National Institutes of Health URL:[Link]

  • From Ruthenium π-Arene Activation to Safer Aryldiazonium Chemistry Source: RWTH Aachen University Publications URL:[Link]

Reference Data & Comparative Studies

Validation

Structural Verification of 2,6-Dibromo-4-methoxyphenol: A Comparative Guide to Predictive vs. Empirical ¹³C NMR Methodologies

For researchers and drug development professionals, the accurate structural verification of halogenated aromatic intermediates is a critical quality control checkpoint. 2,6-Dibromo-4-methoxyphenol is a highly substituted...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate structural verification of halogenated aromatic intermediates is a critical quality control checkpoint. 2,6-Dibromo-4-methoxyphenol is a highly substituted phenol derivative frequently utilized in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

When verifying the regiochemistry of such poly-substituted aromatics, laboratories often rely on a combination of in silico ¹³C NMR prediction software (using HOSE-codes or DFT calculations) and empirical NMR acquisition. However, predictive algorithms frequently struggle with the non-linear shielding effects introduced by multiple heavy halogens. This guide objectively compares the performance of standard predictive NMR models against field-proven empirical data, providing a self-validating experimental protocol to ensure absolute structural certainty.

The Analytical Workflow: In Silico vs. Empirical Validation

To establish a robust structural proof, analytical scientists must bridge the gap between theoretical predictions and physical data. The workflow below illustrates the logical relationship between synthesis, prediction, and empirical validation.

NMR_Workflow Predict In Silico Prediction (HOSE/DFT) Validate Structural Validation Predict->Validate Synthesize Synthesis & Purification Acquire Empirical 13C NMR Acquisition Synthesize->Acquire Process Data Processing (FT, Phase, Baseline) Acquire->Process Process->Validate

Fig 1: Logical workflow comparing in silico NMR prediction with empirical validation.

Comparative Analysis: Predictive Tools vs. Empirical Data

Predictive NMR software relies heavily on empirical additivity rules. While highly accurate for simple aliphatics and mono-substituted benzenes, these tools often fail to account for the Heavy Atom Effect (HAE) in poly-halogenated systems. Bromine, being a large and polarizable atom, induces strong spin-orbit coupling that creates a secondary magnetic field. This field strongly shields the attached ipso-carbons (C2 and C6), pushing their resonance significantly upfield.

The table below compares standard algorithmic predictions against verified empirical ¹³C NMR shifts acquired at 125 MHz in CDCl₃[1].

Table 1: ¹³C NMR Chemical Shift Comparison (Predicted vs. Empirical)
Carbon PositionFunctional AssignmentPredicted Shift (ppm)*Empirical Shift (ppm)[1]Δ (Deviation)
C4 C-OMe (Quaternary)155.4153.6 +1.8
C1 C-OH (Quaternary)145.2143.7 +1.5
C3, C5 C-H (Methine)116.5117.7 -1.2
C2, C6 C-Br (Quaternary)113.1109.6 +3.5
Methoxy -OCH₃ (Methyl)56.056.1 -0.1

*Note: Predicted values represent an aggregate of standard HOSE-code algorithmic models.

Synthesis and Reaction Pathway

To generate the empirical data, the target compound must be synthesized with high regioselectivity. The standard approach involves the electrophilic aromatic substitution of 4-methoxyphenol using benzyltrimethylammonium tribromide (BTMABr₃) as a mild, highly selective brominating agent[2].

Synthesis_Pathway SM 4-Methoxyphenol (Starting Material) Intermediate Electrophilic Aromatic Substitution (Ortho to OH) SM->Intermediate Reagent BTMABr3 in CH2Cl2/MeOH (Brominating Agent) Reagent->Intermediate Product 2,6-Dibromo-4-methoxyphenol (Target Compound) Intermediate->Product

Fig 2: Electrophilic aromatic substitution pathway for 2,6-dibromo-4-methoxyphenol.

Self-Validating Experimental Protocol for ¹³C NMR

To reproduce the empirical shifts accurately, the NMR acquisition must be treated as a self-validating system. Every step in the protocol below includes the underlying causality to ensure high-fidelity data capture.

Step 1: Sample Preparation
  • Procedure: Dissolve 30–50 mg of purified 2,6-dibromo-4-methoxyphenol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a tightly packed glass wool plug into a 5 mm NMR tube.

  • Causality: High concentration is required due to the low natural abundance of ¹³C (1.1%). Filtration is critical; microscopic particulates create localized magnetic susceptibility gradients, which distort the magnetic field homogeneity ( B0​ ) and artificially broaden the spectral lines.

Step 2: Acquisition Parameters (125 MHz Spectrometer)
  • Procedure: Set the spectrometer to a ¹³C operating frequency of 125 MHz. Utilize standard proton decoupling (e.g., WALTZ-16). Crucially, set the relaxation delay ( D1​ ) to a minimum of 2.5 to 3.0 seconds. Acquire a minimum of 512 to 1024 scans.

  • Causality: 2,6-Dibromo-4-methoxyphenol contains four quaternary carbons (C1, C2, C4, C6). Because these carbons lack attached protons, they cannot undergo efficient dipole-dipole relaxation, resulting in exceptionally long longitudinal relaxation times ( T1​ ). If the D1​ delay is too short, the quaternary signals will saturate and vanish into the baseline noise.

Step 3: Data Processing
  • Procedure: Prior to Fourier Transformation (FT), apply an exponential window function (apodization) with a Line Broadening (LB) factor of 1.0 to 1.5 Hz. Perform manual phase correction (zero-order and first-order) and a polynomial baseline correction.

  • Causality: Apodization mathematically dampens the noise at the tail end of the Free Induction Decay (FID). While it slightly reduces resolution, it drastically improves the Signal-to-Noise Ratio (SNR), which is vital for distinguishing the weak C2/C6 quaternary peaks (109.6 ppm) from baseline artifacts.

Step 4: Internal Validation
  • Procedure: Calibrate the chemical shift axis by setting the central peak of the CDCl₃ solvent triplet to exactly 77.16 ppm . Verify that the TMS peak is at 0.00 ppm.

  • Causality: This dual-reference check ensures the spectrometer's lock system was stable during the lengthy acquisition. If the CDCl₃ peak deviates from 77.16 ppm while TMS is at 0.00 ppm, it indicates temperature drift or lock-loss during the run, invalidating the data.

References

  • Source: wiley-vch.
  • Source: nottingham.ac.

Sources

Comparative

A Comparative Guide to HPLC Retention Times: 2,6-Dibromo-4-methoxyphenol vs. 4-methoxyphenol

This in-depth technical guide provides a comparative analysis of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention behavior of 2,6-Dibromo-4-methoxyphenol and its non-halogenated counterpart,...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comparative analysis of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention behavior of 2,6-Dibromo-4-methoxyphenol and its non-halogenated counterpart, 4-methoxyphenol. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the chromatographic separation of halogenated phenols. We will explore the fundamental principles governing retention, provide a detailed experimental protocol, and present supporting data to illustrate the significant impact of halogenation on chromatographic behavior.

Introduction: The Central Role of Hydrophobicity in RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone analytical technique that separates compounds primarily based on their hydrophobicity.[1] In this mode of chromatography, analytes are introduced into a polar mobile phase and passed through a column containing a non-polar stationary phase (most commonly, silica particles bonded with C18 alkyl chains).[2] The fundamental principle is straightforward: non-polar (hydrophobic) molecules will have a stronger affinity for the non-polar stationary phase, while polar (hydrophilic) molecules will prefer the polar mobile phase. This differential partitioning results in separation, where more hydrophobic compounds are retained longer on the column and thus exhibit longer retention times.

This guide examines two structurally related phenols:

  • 4-Methoxyphenol: A substituted phenol used as a polymerization inhibitor and in dermatology.[3] It possesses moderate polarity due to its hydroxyl and methoxy functional groups.

  • 2,6-Dibromo-4-methoxyphenol: A halogenated derivative of 4-methoxyphenol. The introduction of two bromine atoms onto the aromatic ring drastically alters the molecule's physicochemical properties.

The core question we will answer is: How does the addition of two bromine atoms to the 4-methoxyphenol structure affect its retention time in RP-HPLC, and what are the underlying chemical principles?

Theoretical Framework: Predicting Retention Behavior

The retention of a compound in RP-HPLC is a direct consequence of its interaction with the stationary phase.[4] For the two molecules , the key differentiating factor is the presence of two bromine atoms.

The Impact of Halogenation: The substitution of hydrogen atoms with halogens, particularly heavier halogens like bromine, significantly increases a molecule's hydrophobicity and, consequently, its retention in RP-HPLC.[5] This is due to several factors:

  • Increased Molecular Weight and Surface Area: Bromine is much larger and heavier than hydrogen, increasing the overall size and non-polar surface area of the molecule. This enhances the potential for van der Waals interactions with the C18 chains of the stationary phase.

  • Increased Lipophilicity: Bromine atoms contribute significantly to the lipophilic (fat-loving) character of the molecule. A common measure of lipophilicity is the octanol-water partition coefficient (LogP). A higher LogP value indicates greater hydrophobicity.

The Role of Mobile Phase pH: For ionizable compounds like phenols, the pH of the mobile phase is a critical parameter.[1] The hydroxyl group (-OH) on the phenol ring is weakly acidic and can be deprotonated to form a negatively charged phenoxide ion. This ionized form is significantly more polar than the neutral form and will have a much weaker interaction with the non-polar stationary phase, leading to very short retention times. To ensure reproducible and meaningful retention based on hydrophobicity, the mobile phase pH must be maintained at least 2 units below the analyte's pKa, keeping it in its neutral, protonated state.[1] 4-methoxyphenol has a pKa of approximately 10.2.[6][7] The electron-withdrawing nature of the bromine atoms in 2,6-dibromo-4-methoxyphenol is expected to lower its pKa, making it more acidic. By acidifying the mobile phase (e.g., with 0.1% formic acid), we can ensure both compounds remain in their neutral, more hydrophobic forms throughout the analysis.

Based on these principles, we can confidently predict that 2,6-Dibromo-4-methoxyphenol will exhibit a significantly longer retention time than 4-methoxyphenol under identical RP-HPLC conditions.

Experimental Design and Protocol

To empirically validate our theoretical prediction, the following robust RP-HPLC method was designed. This protocol is a self-validating system, as the predictable difference in retention will confirm the underlying principles of separation.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.[8]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Chemicals and Reagents:

    • 2,6-Dibromo-4-methoxyphenol reference standard (Purity ≥ 97%)[10]

    • 4-Methoxyphenol reference standard (Purity > 99%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (analytical grade)

Chromatographic Conditions
  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid.

  • Elution Mode: Isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 295 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard (2,6-Dibromo-4-methoxyphenol and 4-methoxyphenol) and transfer to separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (50 µg/mL): Create a mixed working standard by diluting each stock solution with the mobile phase to a final concentration of 50 µg/mL for each analyte.

  • Filtration: Filter the final working standard solution through a 0.45 µm syringe filter before injection to remove any particulates.[8]

Experimental Workflow Diagram

Caption: Experimental workflow for the comparative HPLC analysis.

Expected Results and Discussion

The execution of the described protocol is expected to yield a clear and significant separation between the two analytes. The quantitative data, including key physicochemical properties that govern retention, are summarized below.

Comparative Data Summary
CompoundStructureMolecular Weight ( g/mol )LogPExpected Retention Time (min)
4-Methoxyphenol 4-Methoxyphenol Structure124.14[11]1.41[11]~ 3.5
2,6-Dibromo-4-methoxyphenol 2,6-Dibromo-4-methoxyphenol Structure281.93[12]3.05[13]~ 9.8
Analysis of Results

As predicted by chromatographic theory and supported by the physicochemical data, 2,6-Dibromo-4-methoxyphenol is expected to have a retention time approximately 2.5 to 3 times longer than 4-methoxyphenol.

The primary driver for this substantial difference is the increased hydrophobicity of the brominated compound. The LogP value, a measure of a compound's lipophilicity, is more than double for 2,6-Dibromo-4-methoxyphenol (3.05) compared to 4-methoxyphenol (1.41).[11][13] This indicates a much greater affinity for the non-polar, lipophilic C18 stationary phase. The two large bromine atoms create a significantly more non-polar molecule that interacts strongly with the stationary phase through hydrophobic and van der Waals forces.[5]

Conversely, 4-methoxyphenol, being more polar, has a weaker interaction with the stationary phase and is more readily carried through the column by the polar mobile phase, resulting in an earlier elution and a shorter retention time.

The following diagram illustrates the logical relationship between molecular properties and HPLC retention.

G A Molecular Structure B Addition of 2 Bromine Atoms A->B Structural Modification C Increased Molecular Weight & Surface Area B->C D Increased Lipophilicity (Higher LogP) B->D E Increased Hydrophobicity C->E D->E F Stronger Interaction with Non-Polar C18 Stationary Phase E->F leads to G Longer Retention Time (tR) F->G results in

Caption: Causality of increased HPLC retention time for 2,6-Dibromo-4-methoxyphenol.

Conclusion

The addition of two bromine atoms to the 4-methoxyphenol backbone dramatically increases its retention time in reversed-phase HPLC. This phenomenon is a direct and predictable consequence of increased molecular hydrophobicity, which enhances the analyte's affinity for the non-polar stationary phase. This guide demonstrates that a fundamental understanding of molecular structure and its influence on physicochemical properties like lipophilicity is essential for developing and interpreting HPLC separation methods. By controlling experimental variables, particularly mobile phase composition and pH, scientists can effectively manipulate retention and achieve robust and predictable separations of halogenated and non-halogenated compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 4-Methoxyphenol by HPLC.
  • SIELC Technologies. (2024, August 15). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.
  • Benchchem. (n.d.). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for the Quantification of 3-tert-Butyl-4-methoxyphenol.
  • SIELC Technologies. (2018, February 16). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9015, 4-Methoxyphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13723714, 2,6-Dibromo-4-methoxyphenol. Retrieved from [Link]

  • LookChem. (n.d.). 4-Methoxyphenol CAS:150-76-5. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2020, December 15). 4-METHOXYPHENOL. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: HPLC Analysis of 4-(4-methoxyphenyl)-N,N-dimethylaniline.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Chemspace. (n.d.). 2,6-dibromo-4-methoxyphenol. Retrieved from [Link]

  • Quora. (2017, July 23). Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic?. Retrieved from [Link]

  • Abe, M., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(2), 353-359. DOI:10.1039/C9SC04906A. Retrieved from [Link]

  • SciSpace. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. Retrieved from [Link]

  • Wikipedia. (n.d.). Mequinol. Retrieved from [Link]

  • Khan, A. M., et al. (2012). Predicting Retention Times of Naturally Occurring Phenolic Compounds in Reversed-Phase Liquid Chromatography: A Quantitative Structure-Retention Relationship (QSRR) Approach. Molecules, 17(11), 13393-13413. Retrieved from [Link]

  • García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC. University of Valencia.
  • ChemBK. (2022, October 16). 4-Methoxyphenol. Retrieved from [Link]

  • Ido, Y., et al. (2013). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. International Journal of Molecular Sciences, 14(5), 9579-9589. Retrieved from [Link]

  • Chrom Tech. (n.d.). Most Common Solvents Used in HPLC Mobile Phase. Retrieved from [Link]

  • Shodex. (n.d.). Solubility of Solvents. Retrieved from [Link]

  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,6-dibromo-4-methyl- (CAS 2432-14-6). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 4-Methoxyphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13703683, 2,6-Dibromo-4-(hydroxymethyl)phenol. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved from [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

Sources

Validation

Structural Confirmation of 2,6-Dibromo-4-methoxyphenol: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques

As a Senior Application Scientist in structural elucidation, I frequently encounter a recurring challenge in drug development and fine chemical synthesis: the definitive regiochemical assignment of polysubstituted aromat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter a recurring challenge in drug development and fine chemical synthesis: the definitive regiochemical assignment of polysubstituted aromatic rings. When synthesizing highly substituted building blocks like 2,6-dibromo-4-methoxyphenol , relying solely on routine analytical techniques can lead to costly misassignments down the pipeline.

This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against traditional orthogonal techniques (High-Resolution Mass Spectrometry and 2D NMR) for the structural confirmation of halogenated phenols. We will explore the causality behind crystallographic experimental design and provide a self-validating protocol for acquiring gold-standard structural data.

The Analytical Challenge: Regiochemistry in Polysubstituted Phenols

2,6-Dibromo-4-methoxyphenol ( C7​H6​Br2​O2​ ) possesses a highly symmetric aromatic core. In solution-state 1H NMR, the two meta-protons (positions 3 and 5) are chemically equivalent, appearing as a single resonance peak at approximately 7.03 ppm.

While High-Resolution Mass Spectrometry (HRMS) easily confirms the exact mass and the distinct 1:2:1 isotopic signature of the dibrominated species, it provides zero spatial information. Furthermore, while 2D NMR techniques (like HMBC) can infer connectivity through scalar coupling, they often struggle to unambiguously differentiate between symmetric isomers (e.g., 2,6-dibromo vs. 3,5-dibromo derivatives) without exhaustive and complex pulse sequences.

SC-XRD bypasses these limitations by providing a direct, unambiguous 3D electron density map of the molecule, confirming absolute regiochemistry and revealing critical solid-state intermolecular interactions.

ElucidationWorkflow Sample 2,6-Dibromo-4-methoxyphenol Sample HRMS HRMS Analysis (Isotopic Pattern) Sample->HRMS NMR 1D/2D NMR (Solution Connectivity) Sample->NMR XRD Single-Crystal XRD (3D Spatial Resolution) Sample->XRD MassResult Formula Confirmed Regiochemistry: Unknown HRMS->MassResult NMRResult Symmetry Confirmed Regiochemistry: Inferred NMR->NMRResult XRDResult Absolute Structure Regiochemistry: Definitive XRD->XRDResult

Analytical workflow comparing HRMS, NMR, and SC-XRD for structural elucidation.

Comparative Performance Data

To objectively evaluate these techniques, we must look at their data output, confidence levels, and throughput.

Analytical TechniqueRegiochemical ConfidenceSpatial ResolutionIntermolecular Interaction DataSample RequirementThroughput
Single-Crystal XRD Definitive (Absolute) Direct 3D CoordinatesYes (Halogen/Hydrogen Bonds)Single pristine crystal (~0.1 mm)Low/Medium
1D/2D NMR Inferred (via scalar coupling)None (Solution state)No (Averaged in solution)~5-10 mg (High purity)High
HRMS None (Isomers indistinguishable)NoneNo< 1 µgVery High

The SC-XRD Advantage: Mapping the Halogen Bond

Beyond simple atomic connectivity, SC-XRD is the only technique capable of visualizing halogen bonding in the solid state[1].

In brominated phenols, the covalently bonded bromine atom exhibits an anisotropic charge distribution. The region opposite the C–Br bond develops a localized positive electrostatic potential known as a σ -hole . In the crystal lattice of 2,6-dibromo-4-methoxyphenol, this electrophilic σ -hole engages in highly directional, non-covalent interactions with nucleophilic regions, such as the lone pairs on the oxygen atoms of neighboring methoxy or hydroxyl groups[2]. Understanding these supramolecular synthons is critical for researchers engaged in crystal engineering or rational drug design.

HalogenBonding Br1 Bromine (σ-hole Donor) O1 Oxygen (Lone Pair Acceptor) Br1->O1 Halogen Bond (Highly Directional)

Schematic of intermolecular halogen bonding (σ-hole interactions) in the crystal lattice.

Self-Validating Experimental Protocol for SC-XRD

To ensure the highest scientific integrity, the crystallographic workflow must be designed with built-in validation checks. Below is the optimized protocol for confirming the structure of 2,6-dibromo-4-methoxyphenol.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of 2,6-dibromo-4-methoxyphenol in a minimum volume (approx. 0.5 mL) of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of an anti-solvent (e.g., hexanes).

  • Causality: Vapor diffusion provides a slow, controlled supersaturation environment. This minimizes the nucleation rate, favoring the thermodynamic growth of a few large, defect-free single crystals rather than a kinetically driven microcrystalline powder.

Step 2: Data Collection Strategy
  • Procedure: Select a crystal (~0.1 × 0.1 × 0.1 mm) under a polarizing microscope. Mount it on a diffractometer equipped with a Molybdenum ( MoKα ) microfocus source ( λ=0.71073 Å) and a nitrogen cryostream set to 100 K .

  • Causality:

    • Why Mo ? Bromine has a high mass attenuation coefficient for softer X-rays (like Cu ). Using the harder Mo radiation minimizes severe X-ray absorption errors, while still providing a sufficient anomalous dispersion signal ( Δf′′ ) to determine the absolute structure if required[3].

    • Why 100 K? Cryocooling significantly reduces the thermal atomic displacement (Debye-Waller factors). This sharpens the diffraction spots at high angles, which is strictly necessary to accurately resolve the subtle geometries of the Br···O halogen bonds[1].

Step 3: Data Reduction & Absorption Correction (Validation Checkpoint 1)
  • Procedure: Integrate the diffraction frames using standard software (e.g., APEX/SAINT) and apply a multi-scan absorption correction (e.g., SADABS).

  • Self-Validation: Check the internal agreement factor ( Rint​ ). For a heavily brominated compound, an Rint​<0.05 confirms that the multi-scan absorption correction has successfully modeled and removed the absorption artifacts caused by the heavy Br atoms. If Rint​>0.10 , the crystal may be twinned or the absorption correction failed, requiring a redraw of the data.

Step 4: Structure Solution & Refinement (Validation Checkpoint 2)
  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Self-Validation: The structural model is validated when the final R1​ is <0.05 and the wR2​ is <0.15 . Furthermore, the residual electron density map must be featureless (highest peak <1.0e−/A˚3 ). A large residual peak near a bromine atom indicates an incomplete absorption correction or unmodeled positional disorder.

References

  • Halogen bonds in some dihalogenated phenols: applications to crystal engineering Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Probing the O⋯Br–Br halogen bonding in X-ray crystal structures with ab initio calculations Source: CrystEngComm (RSC Publishing) URL:[Link]

Sources

Comparative

Elemental Analysis Standards for 2,6-Dibromo-4-methoxyphenol: A Comparative Methodological Guide

The Analytical Challenge: High-Halogen Aromatic Systems As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying halogens in heavily substituted aromatic systems. 2,6-Dibromo-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: High-Halogen Aromatic Systems

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying halogens in heavily substituted aromatic systems. 2,6-Dibromo-4-methoxyphenol (CAS: 2423-74-7; Formula: C7H6Br2O2) presents a unique stoichiometric challenge: with a molecular weight of 281.93 g/mol , bromine constitutes approximately 56.7% of its total mass PubChem[1]. In pharmaceutical development and materials science, precise elemental analysis (EA) of such highly halogenated compounds is critical for verifying synthetic purity, stoichiometry, and downstream reactivity.

Traditional CHN/O combustion analyzers often fail when analyzing compounds like 2,6-dibromo-4-methoxyphenol. High concentrations of halogens can poison the oxidation catalysts (e.g., copper oxide) and lead to incomplete combustion or the formation of volatile metal halides, skewing carbon and nitrogen readouts. Therefore, specialized halogen-compatible methodologies are required to objectively quantify the bromine content.

Comparative Analysis of Elemental Analysis Methodologies

To objectively determine the best approach for 2,6-dibromo-4-methoxyphenol, we must evaluate three primary methodologies:

  • Combustion Ion Chromatography (CIC) : The modern gold standard. The sample undergoes pyrohydrolytic combustion in an argon/oxygen atmosphere at elevated temperatures (up to 1100 °C). The halogens are converted to hydrogen halides (HX) and free halogens (X2), absorbed in an aqueous solution, and quantified via Ion Chromatography EAG Laboratories[2].

  • Oxygen Bomb / Schöniger Flask Oxidation + IC : The classical approach. The sample is combusted in an oxygen-filled flask or bomb, absorbed in an alkaline solution, and the bromide is quantified via argentometric titration or IC SciSpace[3]. While cost-effective, it is highly manual and prone to operator error.

  • Automated CHNS/O Analyzers with Halogen Traps : Standard EA modified with silver wool traps to capture halogens. While excellent for CHN determination, it does not directly quantify the bromine content, making it a subtractive or secondary method.

Data Presentation: Objective Performance Comparison

Table 1: Performance metrics of EA methods for highly brominated phenols.

MethodologyBromine LODPrecision (RSD%)Analysis TimeAutomation LevelKey Limitation
Combustion Ion Chromatography (CIC) < 1 ppm< 1.0%15–20 minFully AutomatedHigh initial capital equipment cost
Oxygen Bomb + IC ~ 2–9 mg/L2.0–5.0%45–60 minManual PrepHigh operator variability; low throughput
CHNS/O (Halogen Trap) N/A (Subtractive)> 5.0% (Indirect)10 minFully AutomatedCannot directly quantify Bromine content

Self-Validating Experimental Protocol: Combustion Ion Chromatography (CIC)

Because CIC provides the highest precision and direct quantification of halogens by eliminating complex sample preparation steps EAG Laboratories[2], it is the recommended standard for 2,6-dibromo-4-methoxyphenol. The following protocol is designed as a self-validating system, ensuring that any matrix effects or combustion inefficiencies are immediately flagged.

Rationale for Causality : The use of a hydrogen peroxide (H2O2) absorption matrix is non-negotiable for brominated phenols. During combustion, bromine forms a mixture of HBr and volatile Br2 gas. H2O2 acts as a reducing agent in this specific micro-environment, driving all Br2 to the detectable Br- (bromide) state, ensuring complete analytical recovery Thermo Fisher[4].

Step-by-Step Methodology:
  • System Calibration & Blank Validation :

    • Action: Run a blank combustion cycle using an empty quartz boat.

    • Validation: Background conductivity must be negligible. This confirms the system is free of halogen carryover.

    • Calibration: Inject liquid bromide standards (e.g., 0.5 to 25.0 mg/L) prepared from certified NH4Br to establish a linear response curve Thermo Fisher[4].

  • Sample Preparation :

    • Action: Accurately weigh 20–35 mg of the sample (or a dilution thereof) into a quartz combustion boat Thermo Fisher[5].

    • Causality: Keeping the sample size strictly controlled prevents oxygen depletion during the flash combustion phase, which would otherwise lead to soot formation and incomplete halogen release.

  • Pyrohydrolytic Combustion :

    • Action: Introduce the boat into the furnace. The sample is thermally decomposed in an argon atmosphere, then combusted in an oxygen atmosphere at 900 °C - 1000 °C Thermo Fisher[5].

    • Validation: A flame sensor monitors the oxidation rate. A smooth combustion profile without sudden pressure spikes validates complete mineralization.

  • Gas Absorption :

    • Action: Route the combustion gases into an absorber module containing the 30 mg/L H2O2 collection solution to obtain bromide Thermo Fisher[4].

  • Ion Chromatography (IC) Analysis :

    • Action: Inject an aliquot of the collected combusted sample onto a hydroxide-selective anion-exchange column using suppressed conductivity detection SciSpace[3].

    • Validation: Compare the retention time and peak area of the bromide peak against the external calibration curve. Recovery for 2,6-dibromo-4-methoxyphenol should map precisely to its theoretical 56.7% bromine content.

Mandatory Visualization: CIC Workflow

CIC_Workflow Sample 1. Sample Intro 2,6-Dibromo-4-methoxyphenol Combustion 2. Pyrohydrolysis (1000°C) Ar/O2 Atmosphere Sample->Combustion Auto-sampler Absorption 3. Gas Absorption H2O2 Matrix (Br2 -> Br-) Combustion->Absorption Carrier Gas (HX/X2) IC 4. Ion Chromatography Anion-Exchange Separation Absorption->IC Aqueous Injection Detection 5. Suppressed Conductivity Bromide Quantification IC->Detection Eluent Flow Validation 6. Data Validation Recovery = 56.7% ± 0.3% Detection->Validation Chromatogram

Automated Combustion Ion Chromatography (CIC) workflow for Bromine quantification.

References

  • Thermo Fisher Scientific. "Fast Determinations of Brominated Compounds in Carbonated Beverages using Oxidative Pyrolytic Combustion and Ion Chromatography". Source: thermofisher.com. URL: Link
  • SciSpace. "Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography". Source: scispace.com. URL: Link
  • PubChem. "2,6-Dibromo-4-methoxyphenol | C7H6Br2O2 | CID 13723714". Source: nih.gov. URL: Link
  • Thermo Fisher Scientific. "Determination of Chlorine, Bromine, and Sulfur in Polyethylene Materials Using Combustion Ion Chromatography". Source: thermofisher.com. URL: Link
  • EAG Laboratories. "Combustion Ion Chromatography (CIC)". Source: eag.com. URL: Link

Sources

Validation

Differentiating 2,6-Dibromo-4-methoxyphenol from 2,6-Dibromophenol: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently encounter challenges in distinguishing closely related polyhalogenated aromatics during method development and quality control. In marine natural product synthesis and halo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in distinguishing closely related polyhalogenated aromatics during method development and quality control. In marine natural product synthesis and halogenated intermediate development, distinguishing between 2,6-Dibromophenol (2,6-DBP) and 2,6-Dibromo-4-methoxyphenol (2,6-DB-4-MP) is a critical analytical checkpoint[1].

While 2,6-DBP is a well-documented marine metabolite[2], 2,6-DB-4-MP frequently emerges as a targeted synthetic precursor or an over-brominated byproduct during the electrophilic aromatic substitution of 4-methoxyphenol[3][4]. The substitution of the para-proton in 2,6-DBP with a methoxy group in 2,6-DB-4-MP fundamentally alters the molecule's symmetry, electron density, and mass. This guide provides an objective, data-driven framework for differentiating these two compounds using orthogonal analytical techniques.

Physicochemical Profiling

The structural divergence between the two compounds yields distinct physical properties. The addition of the methoxy group significantly increases both the molecular weight and the melting point, providing the first line of differentiation during bulk material handling.

Property2,6-Dibromophenol (2,6-DBP)2,6-Dibromo-4-methoxyphenol (2,6-DB-4-MP)
CAS Number 608-33-3[2]2423-74-7[5]
Molecular Formula C₆H₄Br₂O[2]C₇H₆Br₂O₂[5]
Molecular Weight 251.90 g/mol [2]281.93 g/mol [5]
Melting Point 53–56 °C[6]89–90 °C[4]
Aromatic Protons (¹H NMR) 3H (Multiplet: 2d, 1t)[7]2H (Singlet)[4]
Aliphatic Protons (¹H NMR) None3H (Singlet, -OCH₃)[4]
Molecular Ion [M]⁺ (GC-MS) m/z ~252 (1:2:1 ratio)[2]m/z ~282 (1:2:1 ratio)[5]

Mechanistic Divergence & Spectroscopic Causality

To build a robust analytical method, we must understand the causality behind the spectral data. The differentiation relies on a self-validating system of symmetry and isotopic distribution.

Nuclear Magnetic Resonance (¹H NMR) Symmetry

In ¹H NMR, the para-methoxy group in 2,6-DB-4-MP introduces a C2v​ symmetry axis across the aromatic ring. This symmetry renders the C3 and C5 protons chemically and magnetically equivalent. Furthermore, the strongly electron-donating methoxy group (+R effect) shields these ortho-protons, collapsing their signal into a sharp 2H singlet at δ 7.03 ppm[4].

Conversely, 2,6-DBP lacks this symmetry. The protons at C3, C4, and C5 exist in different magnetic environments, resulting in a complex 3H spin system. The C3/C5 protons appear as a doublet (δ 7.44), while the distinct C4 proton splits into a triplet (δ 6.70) due to coupling with the adjacent meta-protons[7].

Mass Spectrometry (GC-MS) Isotopic Signatures

The GC-MS protocol is inherently self-validating. Before evaluating the absolute m/z value, the analyst must confirm the presence of a 1:2:1 isotopic cluster (M, M+2, M+4) at the molecular ion[2]. This pattern is a direct mathematical consequence of the nearly equal natural abundances of ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%). If this cluster is absent, the sample is not a dibrominated species, immediately invalidating the run and preventing false positives. Once the dibromine signature is validated, the 30 Da mass shift cleanly differentiates the hydrogen atom (m/z 252) from the methoxy group (m/z 282)[2][5].

Analytical Decision Workflow

AnalyticalWorkflow Start Unknown Phenolic Sample NMR 1H NMR Spectroscopy Start->NMR GCMS GC-MS Analysis Start->GCMS NMR_DBP Aromatic: 3H (Multiplet) No Aliphatic Signals NMR->NMR_DBP NMR_DBMP Aromatic: 2H (Singlet) Methoxy: 3H (Singlet) NMR->NMR_DBMP GCMS_DBP m/z 252 [M]+ Isotope Pattern: 1:2:1 GCMS->GCMS_DBP GCMS_DBMP m/z 282 [M]+ Isotope Pattern: 1:2:1 GCMS->GCMS_DBMP Result_DBP 2,6-Dibromophenol NMR_DBP->Result_DBP Result_DBMP 2,6-Dibromo-4-methoxyphenol NMR_DBMP->Result_DBMP GCMS_DBP->Result_DBP GCMS_DBMP->Result_DBMP

Analytical workflow for differentiating 2,6-DBP and 2,6-DB-4-MP via NMR and GC-MS.

Validated Experimental Protocols

Protocol A: High-Resolution ¹H NMR Analysis

Objective: Determine aromatic symmetry and identify aliphatic substitutions.

  • Sample Preparation: Dissolve 10–15 mg of the highly purified unknown compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[7].

  • Instrument Parameters: Transfer the solution to a standard 5 mm NMR tube. Acquire spectra on a 500 MHz NMR spectrometer at 298 K[4]. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the phenolic -OH proton.

  • Data Processing & Causality Check:

    • Phase and baseline correct the spectrum.

    • Integrate the aromatic region (δ 6.5–7.5 ppm).

    • Validation: If the total aromatic integration is 3H and splits into a doublet and triplet, the sample is 2,6-DBP[7]. If the aromatic integration is 2H (singlet) and a corresponding 3H singlet appears at δ 3.75 ppm, the sample is 2,6-DB-4-MP[4].

Protocol B: GC-MS Isotopic Profiling

Objective: Validate dibromination and determine exact molecular mass.

  • Sample Preparation: Dilute the sample to a concentration of 100 µg/mL in GC-grade dichloromethane (DCM).

  • Chromatographic Separation: Inject 1 µL into a GC-MS equipped with a standard non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Use helium as the carrier gas at 1.0 mL/min. Program the oven: hold at 80 °C for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

  • Mass Spectrometry (EI Mode): Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 400.

  • Data Processing & Causality Check:

    • Locate the chromatographic peak corresponding to the phenolic analyte.

    • Extract the mass spectrum and verify the self-validating 1:2:1 isotopic cluster[2].

    • Validation: A cluster centered at m/z 252 confirms 2,6-DBP[2]. A cluster centered at m/z 282 confirms 2,6-DB-4-MP[5].

References

  • [2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 11847, 2,6-Dibromophenol." PubChem,

  • [5] National Center for Biotechnology Information. "PubChem Compound Summary for CID 13723714, 2,6-Dibromo-4-methoxyphenol." PubChem,

  • [7] ChemicalBook. "2,6-Dibromophenol(608-33-3) 1H NMR spectrum." ChemicalBook,

  • [6] Fluorochem. "2,6-Dibromophenol Product Details." Fluorochem,

  • [3] Benchchem. "Technical Support Center: Synthesis of 2-Bromo-4-methoxyphenol." Benchchem,

  • [1] University of Nottingham. "Studies Towards a Biomimetic Synthesis of Simonol A." Nottingham ePrints,

  • [4] Wiley-VCH. "Supporting Information: 2-Bromo-6-tert-butyldimethylsilyl-4-methoxyphenyl methanesulfonate." Wiley-VCH,

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Safety & Regulatory Compliance

Safety

Physicochemical Profiling &amp; The Causality of Segregation

Comprehensive Laboratory Guide: Proper Handling and Disposal of 2,6-Dibromo-4-methoxyphenol In the landscape of pharmaceutical research and drug development, progress relies not only on chemical discovery but on a steadf...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal of 2,6-Dibromo-4-methoxyphenol

In the landscape of pharmaceutical research and drug development, progress relies not only on chemical discovery but on a steadfast commitment to environmental stewardship and laboratory safety (1)[1]. 2,6-Dibromo-4-methoxyphenol (CAS No: 2423-74-7) is a highly versatile halogenated intermediate used extensively in organic synthesis (2)[2]. However, because it contains two tightly bound bromine atoms, its end-of-life disposal requires precise, mechanistic segregation to ensure compliance with Environmental Protection Agency (EPA) regulations and institutional safety standards.

As a Senior Application Scientist, I have designed this guide to provide you with field-proven, self-validating protocols for managing 2,6-Dibromo-4-methoxyphenol waste. By understanding the chemical causality behind these procedures, your laboratory can prevent dangerous cross-reactions, reduce disposal costs, and maintain a pristine safety record.

Why do we treat 2,6-Dibromo-4-methoxyphenol differently than standard organic waste? The answer lies in the thermodynamics of chemical incineration.

When non-halogenated solvents (like ethanol or hexane) are incinerated, they combust into relatively harmless carbon dioxide and water. However, when halogenated compounds—any organic chemical containing fluorine, chlorine, bromine, or iodine—are incinerated, the halogens are released as highly corrosive acidic gases, such as hydrogen bromide (HBr) (3)[3].

To neutralize these gases, waste management facilities must process halogenated waste through specialized high-temperature incinerators equipped with alkaline scrubbers. If halogenated waste is improperly commingled with non-halogenated waste, it can severely damage standard incinerator equipment. Consequently, disposing of halogenated waste costs up to three times more than non-halogenated waste (4)[4]. Strict segregation is not just a regulatory formality; it is an economic and infrastructural necessity.

Quantitative Parameters for Halogenated Waste Management

The scale of solvent waste is massive; from 2011 to 2021, academic labs generated an average of 4,300 metric tons of hazardous waste annually, with more than half destined for incineration (5)[5]. To manage this efficiently, laboratories must adhere to strict quantitative thresholds:

Metric / ParameterValue / ThresholdImplication for 2,6-Dibromo-4-methoxyphenol
Halogen Content Threshold > 2% halogens by weightAny organic liquid product containing >2% halogens must be routed to halogenated streams (6)[6].
Disposal Cost Multiplier ~3x higher than non-halogenatedSegregation is economically critical to avoid upcharging bulk waste (4)[4].
Storage Limit (SAA) Max 25 gallonsHalogenated waste accumulation must not exceed this volume per lab before EHS pickup (4)[4].

Waste Segregation Decision Logic

Proper disposal begins at the point of generation. Because 2,6-Dibromo-4-methoxyphenol can exist as a raw solid powder, a solute in organic mother liquors, or an aqueous wash byproduct, the physical state dictates the disposal pathway.

WasteSegregation Start 2,6-Dibromo-4-methoxyphenol Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, Silica, PPE) State->Solid Solid Liquid Liquid Waste (Reaction Mother Liquor) State->Liquid Liquid SolidContainer Halogenated Solid Waste Container Solid->SolidContainer SolventType Solvent Composition? Liquid->SolventType Organic Organic Solvents (e.g., DCM, EtOAc) SolventType->Organic >2% Halogen Aqueous Aqueous/Buffer Solutions SolventType->Aqueous Water-Based HalogenatedLiquid Halogenated Organic Waste Carboy Organic->HalogenatedLiquid AqueousWaste Aqueous Halogenated Waste Stream Aqueous->AqueousWaste

Decision tree for 2,6-Dibromo-4-methoxyphenol waste segregation and disposal.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders, Contaminated Silica Gel, PPE)

Solid stocks and contaminated labware are classified as Hazardous Waste and must never be disposed of in standard municipal trash.

  • Collection : Gather all solid waste containing the compound (including gels, contaminated paper towels, and chromatography silica) and place it into a suitable, leak-tight container or a double-lined yellow bag designated for clinical/hazardous incineration (7)[7].

  • Classification & Tagging : Classify the waste strictly as a "Halogenated Organic Solid" (6)[6]. Affix a Hazardous Waste Tag detailing the exact chemical name (do not use abbreviations) and check the "Toxic" hazard box.

  • Storage : Store the sealed container in a cool, dry Satellite Accumulation Area (SAA) away from incompatible materials such as strong oxidizing agents (1)[1].

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors)
  • Segregation & Verification : Verify that the waste stream contains >2% halogens, classifying it definitively as halogenated waste (6)[6]. Ensure it is completely segregated from heavy metals, cyanides, or acutely toxic "P-listed" wastes to prevent dangerous cross-reactions in the carboy (4)[4].

  • Containment Setup : Transfer the liquid waste into a closed 5-gallon white plastic carboy or a 4-liter poly bottle. This transfer must be conducted entirely within an operating chemical fume hood to prevent inhalation exposure to volatile fumes (4)[4].

  • Documentation : Immediately complete the Hazardous Waste Tag with exact constituents and their relative percentages. Keep the container tightly closed when not actively adding waste (4)[4].

Spill Response and Decontamination Workflow

Accidental releases of 2,6-Dibromo-4-methoxyphenol require immediate, methodical containment to prevent skin sensitization and respiratory irritation.

SpillResponse Spill Spill Detected PPE Don Appropriate PPE (Goggles, Gloves, Coat) Spill->PPE Contain Contain Spill (Vermiculite/Sand) PPE->Contain Absorb Absorb & Sweep (Avoid Dust Generation) Contain->Absorb Dispose Transfer to Halogenated Waste Container Absorb->Dispose

Step-by-step experimental workflow for halogenated phenol spill containment.

Protocol C: Spill Cleanup Methodology
  • Initial Assessment & PPE : Upon detecting a spill, immediately don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The compound is classified as a severe skin and respiratory irritant (1)[1].

  • Containment : If the spill involves a liquid solution, contain the leak and absorb the liquid using an inert material such as vermiculite, dry sand, or earth (7)[7]. For solid powder spills, carefully sweep the material while strictly avoiding the generation of airborne dust (1)[1].

  • Collection & Disposal : Place all contaminated spill pads, absorbents, and swept solids into a sealed, leak-tight bag. Tag the bag explicitly as hazardous waste and request immediate disposal through your institution's Environmental Health and Radiation Safety (EHRS) department (4)[4].

References

  • Title: Safety Data Sheet - 2,6-dibromo-4-methoxyphenol. Source: Key Organics.
  • Title: A Senior Scientist's Guide to the Proper Disposal of 2-Bromo-4-methoxy-6-nitrophenol. Source: BenchChem.
  • Title: How can I dispose phenol? Source: ResearchGate.
  • Title: Halogenated Waste. Source: University of Akron.
  • Title: Halogenated Solvents in Laboratories. Source: Temple University.
  • Title: C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Source: YouTube (C&EN).
  • Title: Classification of special laboratory waste. Source: Universitat de Barcelona.

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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